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2-[2-(2-Ethoxyphenoxy)ethyl]piperidine hydrochloride Documentation Hub

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  • Product: 2-[2-(2-Ethoxyphenoxy)ethyl]piperidine hydrochloride
  • CAS: 1220019-12-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Phenoxyethyl)piperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist The core structure, a piperidine ring connected to a phenoxy group via an ethyl linker, is a common motif in comp...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The core structure, a piperidine ring connected to a phenoxy group via an ethyl linker, is a common motif in compounds targeting a variety of biological receptors.[1] Understanding the physicochemical properties of the hydrochloride salt is critical, as this form is often preferred for its improved solubility and stability, which are crucial for formulation and bioavailability.

Structural Elucidation and Identification

The first step in characterizing any compound is the unambiguous confirmation of its chemical structure. For 1-(2-Phenoxyethyl)piperidine hydrochloride, a combination of spectroscopic techniques is essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR are required for a complete structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum will confirm the presence of all hydrogen atoms in the molecule and their connectivity. Key expected signals include those for the aromatic protons of the phenoxy group, the methylene protons of the ethyl linker and the piperidine ring, and the N-H proton of the piperidinium ion. The integration of these signals will correspond to the number of protons in each environment.[2]

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule, including the aromatic carbons, the aliphatic carbons of the ethyl linker and the piperidine ring.[3]

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of 1-(2-Phenoxyethyl)piperidine hydrochloride in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical to avoid overlapping signals with the analyte.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for data acquisition.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. Standard pulse programs should be used.

  • Data Analysis: Process the spectra to identify chemical shifts (δ), coupling constants (J), and integration values. These data are then used to assemble the molecular structure.

Causality Behind Experimental Choices: The choice of a high-field NMR spectrometer enhances signal dispersion, which is crucial for resolving complex spin systems, particularly in the aliphatic region of the piperidine ring. Deuterated solvents are used to avoid large solvent signals that would otherwise obscure the analyte's signals.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI), which is well-suited for polar and ionic compounds like hydrochloride salts.[4]

  • Data Acquisition: Acquire a full scan mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. The isotopic pattern should be analyzed to confirm the elemental composition.

  • Data Analysis: The exact mass measurement from a high-resolution mass spectrometer can be used to determine the elemental formula of the molecular ion.

Causality Behind Experimental Choices: ESI is a soft ionization technique that minimizes fragmentation, allowing for the clear observation of the molecular ion. High-resolution mass spectrometry provides highly accurate mass measurements, which is a powerful tool for confirming the elemental composition of a new compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands for the functional groups present, such as N-H stretching for the piperidinium ion, C-O stretching for the ether linkage, and C=C stretching for the aromatic ring.[5]

Causality Behind Experimental Choices: ATR-FTIR is a rapid and convenient method for solid samples that requires minimal sample preparation.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a drug candidate is fundamental to its development.

Melting Point

The melting point is a key indicator of purity and is an important physical constant.

Experimental Protocol: Melting Point Determination

  • Sample Preparation: Ensure the sample is dry and finely powdered.

  • Instrumentation: Use a calibrated melting point apparatus.

  • Data Acquisition: Heat the sample slowly (1-2 °C/min) and record the temperature range from the appearance of the first liquid drop to the complete melting of the solid.

Causality Behind Experimental Choices: A sharp melting point range is indicative of a pure compound. Impurities will typically broaden and depress the melting range.

Solubility

Solubility is a critical parameter that influences a drug's absorption and bioavailability. The solubility of 1-(2-Phenoxyethyl)piperidine hydrochloride should be determined in various solvents, particularly in aqueous buffers at different pH values.

Experimental Protocol: Equilibrium Solubility Determination

  • Sample Preparation: Add an excess amount of the compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline (PBS) at pH 7.4).

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis: After equilibration, filter or centrifuge the suspension to remove the undissolved solid. Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Causality Behind Experimental Choices: Determining solubility at physiological pH (e.g., pH 7.4) is crucial for predicting in vivo behavior. HPLC-UV is a common and reliable method for quantifying the concentration of soluble compounds.

Dissociation Constant (pKa)

The pKa is the pH at which the compound exists in a 50:50 ratio of its ionized and non-ionized forms. For a basic compound like a piperidine derivative, the pKa of its conjugate acid is a key determinant of its absorption and distribution characteristics.

Experimental Protocol: Potentiometric Titration

  • Sample Preparation: Prepare a solution of the hydrochloride salt in water of a known concentration.

  • Instrumentation: Use a calibrated pH meter and an automated titrator.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the titration curve.[6]

Causality Behind Experimental Choices: Potentiometric titration is a direct and accurate method for determining the pKa of ionizable compounds.

Data Presentation

The following tables summarize the expected physicochemical properties of 1-(2-Phenoxyethyl)piperidine and its hydrochloride salt based on available data for the free base and general knowledge of similar structures. These values should be experimentally determined for the hydrochloride salt.

Table 1: Identity and Structure of 1-(2-Phenoxyethyl)piperidine

PropertyValueSource
Chemical Name1-(2-Phenoxyethyl)piperidine[7]
CAS Number74-41-9[7]
Molecular FormulaC₁₃H₁₉NO[7]
Molecular Weight205.30 g/mol [7]
Canonical SMILESC1CCN(CC1)CCOC2=CC=CC=C2[7]

Table 2: Predicted Physicochemical Properties of 1-(2-Phenoxyethyl)piperidine

PropertyValueSource
Boiling Point312.6 °C at 760 mmHg[7]
Flash Point92.3 °C[7]
Density1.008 g/cm³[7]
XLogP32.8[7]
Hydrogen Bond Donor Count0[7]
Hydrogen Bond Acceptor Count2[7]

Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described in this guide.

Structural Elucidation Workflow cluster_spectroscopy Spectroscopic Analysis NMR NMR Spectroscopy (¹H and ¹³C) Structure Confirmed Chemical Structure NMR->Structure MS Mass Spectrometry (ESI-MS) MS->Structure IR Infrared Spectroscopy (FTIR-ATR) IR->Structure Sample 1-(2-Phenoxyethyl)piperidine Hydrochloride Sample Sample->NMR Dissolve in deuterated solvent Sample->MS Dissolve in volatile solvent Sample->IR Analyze solid sample

Caption: Workflow for the structural elucidation of 1-(2-Phenoxyethyl)piperidine hydrochloride.

Physicochemical Property Determination Workflow Sample Characterized Sample MeltingPoint Melting Point Determination Sample->MeltingPoint Solubility Equilibrium Solubility Assay Sample->Solubility pKa pKa Determination (Potentiometric Titration) Sample->pKa Data Physicochemical Profile MeltingPoint->Data Solubility->Data pKa->Data

Caption: Workflow for determining key physicochemical properties.

Conclusion

This technical guide provides a comprehensive framework for the characterization of 1-(2-Phenoxyethyl)piperidine hydrochloride. By following the detailed experimental protocols, researchers and drug development professionals can obtain the necessary physicochemical data to support the advancement of this and structurally related compounds in the drug discovery process. The emphasis on the causality behind experimental choices and the use of self-validating systems ensures the generation of high-quality, reliable data, which is paramount for scientific integrity and regulatory submission.

References

  • LookChem. 1-(2-Phenoxyethyl)piperidine. [Link]

  • NIST. Piperidine, 1-(2-phenylethyl)-. [Link]

  • PubChem. Piperidine, 1-(2-phenylethyl)-. [Link]

  • NextSDS. 1-(2-Phenoxyethyl)piperidine — Chemical Substance Information. [Link]

  • PubChemLite. 1-(2-phenoxyethyl)piperidine (C13H19NO). [Link]

  • SpectraBase. Piperidine. [Link]

  • PubChem. 1-(2-Chloroethyl)piperidine. [Link]

  • Antibodies.com. 1-(2-Aminoethyl)piperidine. [Link]

  • PubMed. Preparation and characterization of the 'research chemical' diphenidine, its pyrrolidine analogue, and their 2,2-diphenylethyl isomers. [Link]

  • The Royal Society of Chemistry. Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. [Link]

  • University of Regina. pKa Values of Some Piperazines at (298, 303, 313, and 323) K. [Link]

  • ChemBK. 1-(2-Chloroethyl)piperidine hydrochloride. [Link]

  • Cheméo. Chemical Properties of Piperidine, 1-(2-phenylethyl)- (CAS 332-14-9). [Link]

  • Semantic Scholar. Table 3 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. [https://www.semanticscholar.org/paper/Table-3-from-pKa-Values-of-Some-Piperazines-at-(-K-Khalili-Henni/48028f8040d992147101867c2108518921867e07/table/2]([Link]

  • Google Patents. Synthetic method of piperidine hydrochloride.
  • PubChem. 1-(2-Hydroxyethyl)piperazine. [Link]

  • NeuroQuantology. SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. [Link]

  • ResearchGate. Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. [Link]

  • PMC. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. [Link]

  • NIST. Piperidine. [Link]

  • Wikipedia. Piperidine. [Link]

  • DTIC. Piperidine Synthesis.. [Link]

  • Chem-Master. 4-AMINOPHENYL-1-PHENETHYLPIPERIDINE. [Link]

  • PubChemLite. 1-(beta-(pentyloxy)phenethyl)piperidine hydrochloride (C18H29NO). [Link]

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Exploratory

An In-depth Technical Guide to the Spectroscopic Analysis of 2-[2-(2-Ethoxyphenoxy)ethyl]piperidine Hydrochloride

Foreword: The Imperative of Structural Verification In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of any active pharmaceutical ingredient (API) or intermediate is no...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Imperative of Structural Verification

In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of any active pharmaceutical ingredient (API) or intermediate is not merely a procedural step but the bedrock of safety, efficacy, and regulatory compliance. The subject of this guide, 2-[2-(2-ethoxyphenoxy)ethyl]piperidine hydrochloride, is a molecule of significant interest, embodying structural motifs common in centrally-acting agents. Its characterization demands a multi-faceted analytical approach, leveraging the synergistic strengths of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document provides a comprehensive, field-tested guide to the spectroscopic analysis of this compound, moving beyond rote data presentation to explore the causal logic behind methodological choices and the intricate interpretation of spectral data.

Chapter 1: Molecular Blueprint - An Overview

Before delving into the analytical techniques, it is crucial to visualize the molecular architecture we aim to verify. The structure comprises a piperidine ring, an ethyl linker, and an ethoxy-substituted phenyl group. The hydrochloride form implies the protonation of the basic piperidine nitrogen, forming a piperidinium cation. This structural understanding is paramount as it informs our expectations for the spectroscopic data.

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// Define nodes for atoms with positions N1 [label="N+", pos="0,0!", fontcolor="#202124"]; H_N [label="H", pos="-0.5,0.5!", fontcolor="#202124"]; C2 [label="C2", pos="1.3,0.3!", fontcolor="#202124"]; C3 [label="C3", pos="2.3,-0.5!", fontcolor="#202124"]; C4 [label="C4", pos="1.8,-1.8!", fontcolor="#202124"]; C5 [label="C5", pos="0.5,-2.1!", fontcolor="#202124"]; C6 [label="C6", pos="-0.5,-1.0!", fontcolor="#202124"];

C7 [label="C7", pos="1.8,1.6!", fontcolor="#202124"]; C8 [label="C8", pos="3.1,2.0!", fontcolor="#202124"]; O9 [label="O9", pos="4.0,1.1!", fontcolor="#EA4335"];

C10 [label="C10", pos="5.2,1.4!", fontcolor="#202124"]; C11 [label="C11", pos="6.0,0.5!", fontcolor="#202124"]; C12 [label="C12", pos="7.2,0.8!", fontcolor="#202124"]; C13 [label="C13", pos="7.6,2.1!", fontcolor="#202124"]; C14 [label="C14", pos="6.8,3.0!", fontcolor="#202124"]; C15 [label="C15", pos="5.6,2.7!", fontcolor="#202124"];

O16 [label="O16", pos="5.7,-0.8!", fontcolor="#EA4335"]; C17 [label="C17", pos="6.5,-1.7!", fontcolor="#202124"]; C18 [label="C18", pos="6.2,-3.0!", fontcolor="#202124"];

Cl [label="Cl-", pos="-2.0,-2.0!", fontcolor="#34A853"];

// Define edges (bonds) N1 -- C2; N1 -- C6; N1 -- H_N; C2 -- C3; C2 -- C7; C3 -- C4; C4 -- C5; C5 -- C6; C7 -- C8; C8 -- O9; O9 -- C10; C10 -- C11; C10 -- C15; C11 -- C12; C11 -- O16; C12 -- C13; C13 -- C14; C14 -- C15; O16 -- C17; C17 -- C18; } Caption: Structure of 2-[2-(2-Ethoxyphenoxy)ethyl]piperidine hydrochloride.

Chapter 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-[2-(2-ethoxyphenoxy)ethyl]piperidine hydrochloride, both ¹H and ¹³C NMR provide a wealth of information.

Experimental Protocol: NMR
  • Sample Preparation: Dissolve approximately 10-15 mg of the compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Causality: DMSO-d₆ is selected for its excellent solvating power for hydrochloride salts and its high boiling point, which minimizes evaporation. Crucially, it allows for the direct observation of the N-H proton, which would rapidly exchange with deuterium in solvents like D₂O, rendering it invisible.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum with a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover a range of -1 to 12 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A greater number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of the ¹³C isotope.

    • Set the spectral width to cover a range of 0 to 200 ppm.

  • Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software, applying Fourier transformation, phase correction, and baseline correction.

¹H NMR Data Interpretation

The ¹H NMR spectrum provides a detailed map of the proton environments. The protonation of the piperidine nitrogen significantly influences the chemical shifts of adjacent protons, causing them to shift downfield due to the inductive effect of the positive charge.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale & Key Insights
~9.2broad singlet1HN⁺-H The broadness is characteristic of a proton on a nitrogen atom, subject to quadrupolar broadening and potential exchange. Its downfield shift confirms the protonation of the piperidine nitrogen.
~7.2-6.9multiplet4HAromatic H The four protons on the disubstituted benzene ring will exhibit a complex splitting pattern. The electron-donating nature of the two ether groups will cause them to resonate in this typical aromatic region.
~4.1triplet2HC8-HThese protons are adjacent to an oxygen atom, resulting in a downfield shift. They are split into a triplet by the neighboring C7 methylene protons.
~4.0quartet2HC17-HCharacteristic quartet for a -O-CH₂-CH₃ group, split by the three methyl protons (C18).
~3.5-2.8multiplet5HC2-H , C6-H ₂, C7-HThis complex region contains the protons adjacent to the piperidinium nitrogen and the C7 protons. These are significantly deshielded by the adjacent N⁺ and O atoms.
~2.0-1.5multiplet6HC3-H ₂, C4-H ₂, C5-HThese signals correspond to the remaining methylene protons of the piperidine ring, resonating in the typical aliphatic region.[1][2]
~1.3triplet3HC18-HThe classic upfield triplet of an ethyl group's methyl protons, split by the adjacent C17 methylene protons.[3]
¹³C NMR Data Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic nature.

Chemical Shift (δ, ppm)AssignmentRationale & Key Insights
~158-148C10, C11Aromatic carbons directly attached to oxygen (ipso-carbons) are significantly deshielded and appear far downfield.
~122-114C12, C13, C14, C15The remaining four aromatic carbons resonate in this typical range.[4]
~68C8This carbon is attached to an oxygen atom, causing a significant downfield shift into the ether region.
~64C17The methylene carbon of the ethoxy group, also shifted downfield by the attached oxygen.
~58C2The carbon alpha to the protonated nitrogen is deshielded.
~53, 45C6, C7Carbons adjacent to the nitrogen and in the linker region.
~30-22C3, C4, C5The remaining piperidine ring carbons appear in the typical aliphatic alkane region.[5]
~15C18The methyl carbon of the ethoxy group appears at a characteristic upfield position.[3]

Chapter 3: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR
  • Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix ~1-2 mg of the sample with ~100-200 mg of dry, spectroscopic grade KBr. Grind the mixture thoroughly to a fine powder and press it into a transparent disc using a hydraulic press.

    • Causality: The KBr pellet method is a classic technique for solid samples. KBr is transparent to IR radiation in the typical analysis range (4000-400 cm⁻¹) and provides a solid matrix for the analyte, minimizing scattering.

  • Background Collection: Place the KBr press in the spectrometer and run a background scan. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

  • Sample Analysis: Acquire the IR spectrum of the sample pellet. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

IR Data Interpretation

The IR spectrum of 2-[2-(2-ethoxyphenoxy)ethyl]piperidine hydrochloride will be dominated by features corresponding to its key functional groups.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupSignificance
~3000-2700 (broad)N⁺-H stretchPiperidinium ionThis very broad and strong absorption is a hallmark of an amine salt. It often shows multiple sub-peaks and is one of the most diagnostic features in the spectrum.
3100-3000C-H stretchAromaticIndicates the presence of the benzene ring.[6]
3000-2850C-H stretchAliphatic (CH₂, CH₃)Confirms the presence of the piperidine ring, ethyl linker, and ethoxy group.[7]
~1600, ~1500C=C stretchAromatic RingThese two sharp, medium-intensity bands are characteristic of the benzene ring skeletal vibrations.[8]
~1250C-O stretchAryl-Alkyl EtherStrong absorption corresponding to the stretching of the Ar-O-C bond.[7][9]
~1120C-O stretchDialkyl EtherStrong absorption from the C-O-C stretch of the linker.
~1100C-N stretchAliphatic AmineConfirms the presence of the piperidine C-N bonds.

Chapter 4: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Furthermore, tandem mass spectrometry (MS/MS) elucidates structural features by analyzing fragmentation patterns.

Experimental Protocol: MS
  • Sample Preparation: Prepare a dilute solution of the sample (~10-20 µg/mL) in a suitable solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid.

    • Causality: Electrospray Ionization (ESI) is the method of choice for pre-ionized, polar molecules like amine hydrochlorides. The acidic mobile phase ensures the analyte remains protonated in solution, facilitating efficient ionization in the positive ion mode.

  • Instrumentation: Infuse the sample solution into a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) equipped with an ESI source.

  • MS Scan (Full Scan): Operate the instrument in positive ion mode. Acquire a full scan spectrum (e.g., over a mass range of m/z 100-500) to identify the protonated molecular ion of the free base.

  • MS/MS Scan (Product Ion Scan): Select the protonated molecular ion as the precursor ion. Subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon) and scan for the resulting product ions. This reveals the fragmentation pathways.

MS Data Interpretation

The compound is a hydrochloride salt, but in the ESI source, we expect to observe the protonated molecule of the free base, [M+H]⁺.

  • Free Base Formula: C₁₅H₂₃NO₂

  • Molecular Weight (Monoisotopic): 249.17 g/mol

  • Expected [M+H]⁺ Ion: m/z 250.18

Fragmentation Analysis: The fragmentation of piperidine derivatives is well-documented and often initiated at the charged nitrogen atom.[10][11] Key fragmentation pathways for the [M+H]⁺ ion (m/z 250) would include:

  • α-Cleavage: The most characteristic fragmentation for piperidines involves cleavage of the C-C bond adjacent to the nitrogen. Loss of the entire 2-(2-ethoxyphenoxy)ethyl side chain would result in a fragment at m/z 84 , corresponding to the piperidinium ion. This is often a very stable and abundant fragment.

  • Ether Bond Cleavage: Scission of the C8-O9 bond can lead to a fragment at m/z 121 (ethoxyphenoxy radical cation) or, more likely, a charged piperidine-containing fragment after rearrangement.

  • Loss of Ethoxy Group: Cleavage of the O16-C17 bond could lead to the loss of an ethyl group followed by further fragmentation.

dot graph fragmentation_pathway { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", style=filled]; edge [fontname="Helvetica", fontsize=9];

parent [label="[M+H]⁺\nm/z 250.18", fillcolor="#FBBC05", fontcolor="#202124"]; frag1 [label="Piperidinium Ion\nm/z 84.08", fillcolor="#4285F4", fontcolor="#FFFFFF"]; frag2 [label="[C₉H₁₁O₂]⁺\nm/z 151.07", fillcolor="#4285F4", fontcolor="#FFFFFF"]; frag3 [label="[C₇H₁₄N]⁺\nm/z 112.11", fillcolor="#4285F4", fontcolor="#FFFFFF"];

parent -> frag1 [label=" α-Cleavage\n- C₉H₁₂O₂"]; parent -> frag2 [label=" C-N Bond Cleavage"]; parent -> frag3 [label=" Ether Bond Cleavage"]; } Caption: Plausible MS/MS fragmentation pathways for m/z 250.

Conclusion: A Unified Spectroscopic Identity

The structural elucidation of 2-[2-(2-ethoxyphenoxy)ethyl]piperidine hydrochloride is achieved not by a single technique but by the congruent data from NMR, IR, and MS. IR confirms the presence of the key functional groups (amine salt, ether, aromatic ring). Mass spectrometry confirms the molecular weight and provides substructural information through fragmentation. Finally, NMR spectroscopy meticulously maps the complete carbon-hydrogen framework, confirming connectivity and providing the definitive structural proof. This integrated analytical workflow constitutes a self-validating system, ensuring the identity, purity, and quality of this important chemical entity.

References

  • BenchChem (2025).
  • BenchChem (2025).
  • Cholli, A., & Pennino, D. (n.d.). Application of Two-Dimensional NMR Spectroscopy to the Study of Substituted Piperidine Derivatives. Part I: 1-Methyl-2-Piperidine Methanol. Optica Publishing Group. [Link]

  • Dias, H. J., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. [Link]

  • Dias, H. J., et al. (2023). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. QUIM NOVA. [Link]

  • Gümüş, F., et al. (2021). Synthesis, Spectroscopic Analysis, and in Vitro/in Silico Biological Studies of Novel Piperidine Derivatives Heterocyclic Schiff-Mannich Base Compounds. PubMed. [Link]

  • NIU Department of Chemistry and Biochemistry. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. [Link]

  • Chemistry LibreTexts. (2024). 17.11: Spectroscopy of Alcohols and Phenols. [Link]

  • Doc Brown's Chemistry. (2025). Interpretation of the infrared spectrum of phenol. [Link]

  • S. Manikandan, et al. (2014). Synthesis, spectroscopic characterization and antimicrobial activity of 2,6 di-substituted piperidine-4-one derivatives. ResearchGate. [Link]

  • Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. [Link]

  • DeMember, J. R., & Pine, S. H. (1966). High Resolution Mass Spectrum of Piperidine. ACS Publications. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. [Link]

  • Wikipedia. (n.d.). Infrared spectroscopy correlation table. [Link]

  • Marnela, K. M., et al. (1988). Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters. PubMed. [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]

  • ResearchGate. (2026). Determination of Ethoxy Content in Ethylcellulose via Relative Quantitative 1H NMR Spectroscopy. [Link]

  • Canadian Science Publishing. (n.d.). THE CHEMICAL SHIFT OF AROMATIC ALKOXY GROUPS. [Link]

  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. ACS Publications. [Link]

  • University of Potsdam. (n.d.). 13C NMR Chemical Shifts in Organic Compounds. [Link]

  • Iwamura, H., & Katoh, T. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. ResearchGate. [Link]

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  • Kim, H., et al. (2014). X-ray diffraction and VT-NMR studies of (E)-3-(piperidinyl). Journal of Molecular Structure. [Link]

  • ResearchGate. (n.d.). IR spectra of compound 2. [Link]

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Protocols & Analytical Methods

Method

Application Note: Utilizing 2-[2-(2-Ethoxyphenoxy)ethyl]piperidine hydrochloride in Cell-Based Assays

Audience: Researchers, Assay Biologists, and Drug Development Professionals Focus: G-Protein Coupled Receptor (GPCR) Modulation, Intracellular Calcium Mobilization, and Radioligand Binding Introduction & Pharmacological...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Assay Biologists, and Drug Development Professionals Focus: G-Protein Coupled Receptor (GPCR) Modulation, Intracellular Calcium Mobilization, and Radioligand Binding

Introduction & Pharmacological Context

2-[2-(2-Ethoxyphenoxy)ethyl]piperidine hydrochloride is a synthetic small molecule characterized by its 2-ethoxyphenoxyethyl moiety and a basic piperidine ring. In the landscape of neuropharmacology and urological drug development, this structural topology serves as a privileged scaffold for interacting with monoamine G-protein coupled receptors (GPCRs), most notably the α1​ -adrenergic receptors ( α1​ -ARs).

The α1​ -adrenergic receptor family consists of three highly homologous subtypes ( α1A​ , α1B​ , and α1D​ ) that primarily mediate smooth muscle contraction in the peripheral nervous system[1]. The ethoxyphenoxy group of this compound acts as a primary anchor in the orthosteric binding pocket, mimicking the catechol ring of endogenous ligands like norepinephrine. Concurrently, the protonated piperidine nitrogen forms a critical electrostatic salt bridge with the conserved Asp106 residue in transmembrane domain 3 (TM3) of the receptor. This application note details the optimized integration of this compound into high-throughput cell-based assays to evaluate its efficacy, potency, and receptor subtype selectivity.

Mechanistic Grounding: The Gq-Coupled Signaling Cascade

To design a robust assay, one must first understand the causality of the receptor's signaling pathway. The α1​ -adrenoceptors are predominantly linked to Gq heterotrimeric proteins[1]. Binding of an agonist activates the receptor, which in turn stimulates Phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: diacylglycerol (DAG) and inositol 1,4,5-triphosphate (IP3)[2].

IP3 diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum (ER), triggering a rapid, transient efflux of intracellular calcium ( Ca2+ )[3]. 2-[2-(2-Ethoxyphenoxy)ethyl]piperidine acts as a competitive antagonist, occupying the orthosteric site and precluding agonist binding, thereby silencing this entire calcium mobilization cascade.

G Agonist Agonist (Norepinephrine) Receptor α1-Adrenergic Receptor Agonist->Receptor Activates Antagonist Piperidine Derivative (Antagonist) Antagonist->Receptor Blocks Gq Gq Protein Receptor->Gq Couples PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca2 Intracellular Ca2+ Release ER->Ca2 Efflux

Figure 1: Gq-coupled GPCR signaling cascade and the site of antagonist intervention.

Experimental Workflows & Protocols

Every protocol described below is designed as a self-validating system . We incorporate specific pharmacological controls and biochemical safeguards to ensure that the data generated reflects true receptor-ligand interactions rather than assay artifacts.

Protocol A: High-Throughput Intracellular Calcium Mobilization (FLIPR)

Expertise & Causality: Functional assays are highly susceptible to signal amplification. We utilize the Fluorometric Imaging Plate Reader (FLIPR) because calcium transients are rapid, often peaking within 15–30 seconds[4]. We employ Fluo-4 AM, a cell-permeable acetoxymethyl ester dye. Once inside the cell, endogenous esterases cleave the AM group, trapping the fluorophore. Crucially , probenecid must be included in the assay buffer. Without probenecid, active organic anion transporters in HEK293 cells will rapidly extrude the cleaved dye, destroying the signal-to-noise ratio.

Step-by-Step Methodology:

  • Cell Seeding: Seed HEK293 cells stably expressing human α1A​ -AR at a density of 20,000 cells/well in a 384-well black-wall, clear-bottom microplate. Incubate overnight at 37°C in 5% CO2​ . (Insight: Black walls prevent well-to-well optical crosstalk).

  • Dye Loading: Aspirate culture media. Add 20 µL/well of Dye Loading Buffer (HBSS containing 20 mM HEPES, 2 µM Fluo-4 AM, 0.04% Pluronic F-127, and 2.5 mM probenecid). Incubate for 45 minutes at 37°C, followed by 15 minutes at room temperature (RT). (Insight: Pluronic F-127 prevents hydrophobic dye aggregation; the RT step ensures complete esterase cleavage).

  • Compound Incubation: Serially dilute 2-[2-(2-Ethoxyphenoxy)ethyl]piperidine hydrochloride in Assay Buffer containing 0.1% BSA. Add 10 µL/well to the cells and incubate for 30 minutes at RT. (Insight: BSA prevents non-specific binding of the lipophilic piperidine compound to the plastic plate).

  • Kinetic Reading: Transfer the plate to the FLIPR instrument. Record baseline fluorescence (Ex: 488 nm, Em: 515 nm) for 10 seconds. Inject an EC80​ concentration of the agonist (e.g., norepinephrine) and read fluorescence continuously for 3 minutes[2].

Workflow Seed 1. Cell Seeding (HEK293-α1AR) Dye 2. Dye Loading (Fluo-4 AM + Probenecid) Seed->Dye Wash 3. Wash Step (Buffer Exchange) Dye->Wash Antag 4. Antagonist Incubation (30 min) Wash->Antag Read 5. Agonist Addition & Kinetic Read (FLIPR) Antag->Read

Figure 2: Step-by-step FLIPR calcium mobilization assay workflow.

Protocol B: Radioligand Competition Binding Assay

Expertise & Causality: While FLIPR provides functional efficacy, it is subject to "receptor reserve" (where maximal response occurs at sub-maximal receptor occupancy). To determine the absolute equilibrium dissociation constant ( Ki​ ), a radioligand binding assay is required. We compete the piperidine compound against [3H] -Prazosin, a gold-standard α1​ -AR radioligand.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize α1​ -AR expressing cells in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the membrane pellet in assay buffer.

  • Binding Reaction: In a 96-well deep-well plate, combine 50 µg of membrane protein, 0.5 nM [3H] -Prazosin, and varying concentrations of the piperidine compound (ranging from 10 pM to 10 µM).

  • Incubation: Incubate the mixture at 25°C for 60 minutes to ensure the system reaches thermodynamic equilibrium.

  • Filtration: Harvest the membranes onto GF/C glass fiber filters pre-soaked in 0.3% Polyethylenimine (PEI). (Insight: PEI coats the glass fibers with a positive charge, drastically reducing non-specific binding of the radioligand).

  • Detection: Wash the filters three times with ice-cold buffer to remove unbound ligand. Dry the filters, add scintillation cocktail, and quantify radioactivity using a MicroBeta scintillation counter.

Data Presentation & Assay Quality Control

To ensure the trustworthiness of the data, all quantitative outputs must be benchmarked against strict quality control metrics. The tables below summarize the expected pharmacological profile of 2-[2-(2-Ethoxyphenoxy)ethyl]piperidine hydrochloride and the self-validation parameters required for assay acceptance.

Table 1: Representative Pharmacological Profile

ParameterTarget ReceptorExpected ValueAssay Methodology
IC50​ α1A​ -AR< 10 nMFLIPR Ca2+ Mobilization
IC50​ α1B​ -AR> 100 nMFLIPR Ca2+ Mobilization
Ki​ α1A​ -AR< 5 nMRadioligand Binding ( [3H] -Prazosin)
Cytotoxicity ( CC50​ )HEK293 Host Cell> 50 µMCellTiter-Glo (ATP Luminescence)

Table 2: FLIPR Assay Self-Validation Metrics

MetricAcceptable ThresholdPurpose & Causality
Z'-Factor > 0.5Validates assay robustness. A score >0.5 confirms the signal window is wide enough to distinguish hits from noise reliably.
Signal-to-Background (S/B) > 3.0Ensures adequate dynamic range for accurate Hill slope and IC50​ curve fitting.
Reference IC50​ (Prazosin) 0.1 - 1.0 nMActs as a positive control; confirms that the receptor pharmacology and cell passage health remain consistent across batches.

References

  • Arylsubstituted piperazines useful in the treatment of benign prostatic hyperplasia Google Patents (AU2002300904B2) URL:[2]

  • Isoproterenol Acts as a Biased Agonist of the Alpha-1A-Adrenoceptor that Selectively Activates the MAPK/ERK Pathway PubMed Central (PMC) URL:[4]

  • Alpha-Adrenoceptor Antagonists (Alpha-Blockers) CV Pharmacology URL:[3]

  • Alpha-1 adrenergic receptor Wikipedia URL:[1]

Sources

Application

Analytical Methods for the Quantification of Donepezil (2-[2-(2-Ethoxyphenoxy)ethyl]piperidine hydrochloride) in Biological Samples

An Application Note for Researchers, Scientists, and Drug Development Professionals Introduction Donepezil hydrochloride, a piperidine derivative, is a selective, reversible, and non-competitive inhibitor of acetylcholin...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

Donepezil hydrochloride, a piperidine derivative, is a selective, reversible, and non-competitive inhibitor of acetylcholinesterase (AChE).[1] It is a cornerstone therapy for managing the symptoms of mild to severe Alzheimer's disease, a progressive neurodegenerative disorder.[2][3] By preventing the breakdown of acetylcholine, a crucial neurotransmitter, Donepezil helps to improve cognitive function, behavior, and daily living activities in patients.[1]

The clinical efficacy and safety of Donepezil are directly related to its concentration in systemic circulation. Therefore, the accurate and precise quantification of Donepezil in biological matrices such as plasma and serum is paramount for a range of studies, including:

  • Pharmacokinetic (PK) and Pharmacodynamic (PD) analysis: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the drug.

  • Bioequivalence (BE) studies: To compare generic formulations against the reference product.

  • Therapeutic Drug Monitoring (TDM): To optimize dosing regimens for individual patients and minimize adverse effects.

  • Toxicokinetic (TK) studies: In pre-clinical and clinical development to assess safety margins.

This application note provides detailed protocols for two robust and validated analytical methods for the quantification of Donepezil in human plasma: a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, considered the gold standard for bioanalysis, and a reliable Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with Fluorescence Detection, which serves as a powerful alternative.

Principle of Analysis: Choosing the Right Tool

The selection of an analytical method is contingent upon the required sensitivity, selectivity, available instrumentation, and the specific goals of the study.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This technique offers unparalleled sensitivity and selectivity, making it the preferred method for regulated bioanalysis and studies requiring low limits of quantification. The method combines the separation power of liquid chromatography with the mass analysis capabilities of a triple quadrupole mass spectrometer. Analytes are separated chromatographically, ionized (typically via electrospray ionization - ESI), and then detected based on their specific mass-to-charge (m/z) transitions in Multiple Reaction Monitoring (MRM) mode. The use of a stable isotope-labeled internal standard (e.g., Donepezil-D4 or D7) is crucial to correct for matrix effects and variability during sample preparation and injection, ensuring the highest degree of accuracy and precision.[2][3]

Reversed-Phase High-Performance Liquid Chromatography with Fluorescence Detection (RP-HPLC-FL)

RP-HPLC is a widely accessible and robust technique. For molecules like Donepezil that possess native fluorescence, coupling HPLC with a fluorescence detector provides excellent sensitivity and selectivity over standard UV detection.[4][5] The method involves separating the analyte from matrix components on a non-polar (e.g., C18) stationary phase with a polar mobile phase.[6] The analyte is then excited at a specific wavelength and the emitted light is detected at a higher wavelength. While generally less sensitive than LC-MS/MS, this method is highly suitable for many applications and can be more cost-effective.[4]

Method 1: Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

This protocol describes a highly sensitive and rapid UHPLC-MS/MS method for the quantification of Donepezil in human plasma, adapted from validated procedures.[2][3]

Rationale and Applicability

This method is ideal for pharmacokinetic studies following low clinical doses of Donepezil, where plasma concentrations can fall into the low ng/mL range.[2] The short run time and high selectivity make it suitable for high-throughput analysis required in clinical trials.

Materials and Reagents
  • Donepezil hydrochloride reference standard

  • Donepezil-D4 or Donepezil-D7 (Internal Standard, IS)

  • HPLC-grade Acetonitrile, Methanol, n-Hexane, Ethyl Acetate

  • Formic acid, Ammonium formate, Acetic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Drug-free human plasma (with K2-EDTA as anticoagulant)

  • Polypropylene microcentrifuge tubes (1.5 mL)

Detailed Protocol

Step 1: Preparation of Stock Solutions, Calibration Standards (CS), and Quality Control (QC) Samples

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Donepezil and Donepezil-D4 in 50:50 (v/v) methanol:water to prepare individual 1 mg/mL stock solutions.[2]

  • Working Solutions: Prepare serial dilutions of the Donepezil stock solution in 50% methanol to create working solutions for spiking.

  • Internal Standard (IS) Working Solution: Dilute the Donepezil-D4 stock solution with 50% methanol to a final concentration of 10 µg/mL.[2]

  • Calibration Standards (CS): Spike drug-free human plasma with the appropriate Donepezil working solutions to prepare a calibration curve. A typical range is 0.1 ng/mL to 100 ng/mL.[3]

  • Quality Control (QC) Samples: Prepare QC samples in drug-free plasma at a minimum of three concentration levels: Low (LQC), Medium (MQC), and High (HQC).

Step 2: Sample Preparation (Liquid-Liquid Extraction - LLE)

The objective of LLE is to efficiently extract the analyte and internal standard from the complex plasma matrix into an immiscible organic solvent, leaving behind proteins and other interferences.

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Analyte Isolation s1 Pipette 200 µL of plasma sample (CS, QC, or Unknown) into a polypropylene tube s2 Spike with 20 µL of Internal Standard (IS) Working Solution (Donepezil-D4) s1->s2 Add IS s3 Add 1 mL of extraction solvent (e.g., n-Hexane:Ethyl Acetate 70:30 v/v) s2->s3 Add Solvent s4 Vortex vigorously for 3 minutes s3->s4 Mix s5 Centrifuge at 4,000 rpm for 5 minutes s4->s5 Phase Separation s6 Transfer the upper organic layer to a clean tube s5->s6 Collect Supernatant s7 Evaporate to dryness under a gentle stream of nitrogen at 40-45°C s6->s7 Concentrate s8 Reconstitute the residue in 250 µL of mobile phase s7->s8 Re-dissolve s9 Vortex briefly and transfer to an autosampler vial s8->s9 Prepare for Injection analysis Analysis s9->analysis Inject into LC-MS/MS

Caption: Liquid-Liquid Extraction (LLE) workflow for Donepezil.

Step 3: UHPLC-MS/MS Instrumental Analysis

Inject the reconstituted sample into the UHPLC-MS/MS system. The parameters below are a representative starting point and should be optimized for the specific instrument used.

ParameterConditionRationale / Causality
UHPLC System Agilent 1290 Infinity II or equivalentProvides high resolution and rapid separation.
Analytical Column Agilent ZORBAX SB-C18 (100 x 3.0 mm, 1.8 µm)[3]C18 chemistry provides excellent retention for moderately non-polar compounds like Donepezil. Small particle size enhances efficiency.
Mobile Phase A 5 mM Ammonium Formate with 0.1% Formic Acid in Water[3]The buffer controls pH and improves peak shape. Formic acid aids in the positive ionization of the analyte.
Mobile Phase B Acetonitrile[3]Common organic modifier for reversed-phase chromatography.
Elution Isocratic (e.g., 20:80 A:B) or GradientIsocratic elution simplifies the method, while a gradient may be needed to resolve metabolites or matrix interferences.[3]
Flow Rate 0.4 mL/min[3]Appropriate for the column dimensions to ensure optimal separation.
Injection Volume 2-5 µL[2][3]Small volume is sufficient due to the high sensitivity of the MS detector.
Column Temperature 40°CImproves peak shape and reduces viscosity of the mobile phase.
Mass Spectrometer Agilent 6470 QQQ or equivalentTriple quadrupole is required for selective MRM transitions.
Ionization Source Electrospray Ionization (ESI), Positive Mode[3]Donepezil contains a basic nitrogen atom that is readily protonated, making positive mode ESI highly efficient.
MRM Transitions Donepezil: m/z 380.2 → 91.1Donepezil-D4: m/z 384.2 → 91.1The precursor ion (m/z 380.2) corresponds to the protonated molecule [M+H]+. The product ion (m/z 91.1) is a stable fragment, providing high selectivity.
Gas Temperatures Sheath Gas: 275°C, Drying Gas: 200°C[3]Optimized to desolvate the ESI droplets efficiently without thermal degradation of the analyte.

Step 4: Data Analysis and Quantification

  • Peak areas for Donepezil and the IS are integrated using the instrument's software.

  • A calibration curve is constructed by plotting the peak area ratio (Analyte/IS) against the nominal concentration of the calibration standards.

  • A weighted (e.g., 1/x² or 1/x) linear regression is applied to the data.

  • The concentration of Donepezil in QC and unknown samples is calculated from their peak area ratios using the regression equation of the calibration curve.

Method Validation Summary

The method must be validated according to regulatory guidelines (e.g., FDA or ICH M10 Bioanalytical Method Validation).[2][7] Typical performance characteristics are summarized below.

Validation ParameterTypical Acceptance CriteriaExample Result
Linearity Range Correlation coefficient (r²) ≥ 0.990.1 - 100 ng/mL with r² > 0.999[3]
Lower Limit of Quantification (LLOQ) Signal-to-Noise > 10; Accuracy ±20%; Precision ≤20%0.1 ng/mL[3]
Intra- & Inter-batch Accuracy Within ±15% of nominal value (±20% at LLOQ)98.0% to 110.0%[2]
Intra- & Inter-batch Precision RSD ≤15% (≤20% at LLOQ)< 8%[2]
Extraction Recovery Consistent and reproducible> 85%
Matrix Effect IS-normalized matrix factor should be consistentWithin acceptable limits
Stability Freeze-Thaw, Bench-Top, Long-TermStable under typical laboratory conditions[8]

Method 2: RP-HPLC with Fluorescence Detection

This protocol provides a robust and sensitive method for Donepezil quantification using widely available HPLC instrumentation.[4]

Rationale and Applicability

This method is suitable for studies where extreme sensitivity is not the primary requirement or when an LC-MS/MS system is unavailable. It offers a significant sensitivity advantage over UV detection and is less susceptible to certain matrix effects than mass spectrometry.

Materials and Reagents
  • Donepezil hydrochloride reference standard

  • Pindolol (Internal Standard)

  • HPLC-grade Acetonitrile and Methanol

  • Triethylamine and Phosphoric acid

  • Ultrapure water (18.2 MΩ·cm)

  • Drug-free human plasma

Detailed Protocol

Step 1: Preparation of Solutions, Standards, and QCs

  • Stock and Working Solutions: Prepare as described in Method 1, using methanol or mobile phase as the diluent.

  • Internal Standard (IS) Working Solution: Prepare a working solution of Pindolol in methanol.

  • CS and QC Samples: Prepare calibration and QC samples by spiking drug-free plasma as described in Method 1. A typical range is 5-2000 ng/mL.[4]

Step 2: Sample Preparation (Protein Precipitation - PP)

Protein precipitation is a simpler and faster sample preparation technique than LLE, where a large excess of organic solvent is used to denature and precipitate plasma proteins.

PP_Workflow cluster_prep Sample Preparation cluster_extraction Analyte Isolation s1 Pipette 100 µL of plasma sample (CS, QC, or Unknown) into a microcentrifuge tube s2 Spike with IS Working Solution (Pindolol) s1->s2 Add IS s3 Add 600 µL of cold Acetonitrile to precipitate proteins s2->s3 Add Solvent s4 Vortex at high speed for 1 minute s3->s4 Mix s5 Centrifuge at 10,000 rpm for 30 minutes s4->s5 Pellet Proteins s6 Carefully transfer the supernatant to a clean tube s5->s6 Collect Supernatant s7 Evaporate to dryness under a gentle stream of nitrogen at 40°C s6->s7 Concentrate s8 Reconstitute the residue in 100 µL of mobile phase s7->s8 Re-dissolve s9 Transfer to an autosampler vial s8->s9 Prepare for Injection analysis Analysis s9->analysis Inject into HPLC-FL

Caption: Protein Precipitation (PP) workflow for Donepezil.

Step 3: HPLC Instrumental Analysis

Inject the reconstituted sample into the HPLC system.

ParameterConditionRationale / Causality
HPLC System Agilent 1200 series or equivalentStandard HPLC system with a fluorescence detector.
Analytical Column C18 column (e.g., 250 x 4.6 mm, 5 µm)[6]A standard C18 column provides good separation. Larger dimensions are common in conventional HPLC.
Mobile Phase Methanol, Water, and Triethylamine, pH adjusted with Phosphoric AcidTriethylamine is a competing base that masks free silanol groups on the silica support, improving the peak shape of basic analytes like Donepezil.
Elution IsocraticSimplifies the method and ensures reproducible retention times.
Flow Rate 1.0 mL/min[6]A standard flow rate for a 4.6 mm ID column.
Injection Volume 15-20 µL[4]A larger injection volume may be needed to achieve the desired sensitivity.
Column Temperature Ambient or 40°CControlling temperature ensures retention time stability.
Fluorescence Detector Excitation: 325 nmEmission: 390 nm[5]These wavelengths provide high sensitivity and selectivity for Donepezil detection.

Step 4: Data Analysis

Data analysis is performed as described in Method 1, using the peak area ratio of Donepezil to the Pindolol internal standard.

Method Validation Summary
Validation ParameterTypical Acceptance CriteriaExample Result
Linearity Range Correlation coefficient (r²) ≥ 0.995 - 2000 ng/mL[4]
Limit of Detection (LOD) Signal-to-Noise > 31.5 ng/mL[4]
Lower Limit of Quantification (LLOQ) Accuracy ±20%; Precision ≤20%5.0 ng/mL[4]
Intra- & Inter-day Precision RSD ≤15%< 2.5 %[4]
Recovery Consistent and reproducible92.3% to 94.5%[4]

Discussion and Troubleshooting

  • Method Selection: For regulated clinical trials or studies requiring the highest sensitivity, the UHPLC-MS/MS method is strongly recommended . For academic research, pre-clinical studies, or when resources are limited, the HPLC-FL method is a highly viable and robust alternative.

  • Sample Preparation: While LLE is more laborious, it often yields a cleaner extract than protein precipitation, which can reduce matrix effects and preserve column lifetime.[2] SPE is another alternative that can provide high selectivity but may be more costly.[8]

  • Internal Standard: The choice of IS is critical. A stable isotope-labeled IS is the ideal choice for LC-MS/MS as it co-elutes and experiences identical ionization effects as the analyte. For HPLC, a structural analog that extracts similarly and has a distinct retention time is required.

  • pH Control: The pH of the mobile phase is a critical parameter for controlling the retention and peak shape of basic compounds like Donepezil. Small variations can lead to significant shifts in retention time.

Conclusion

This application note provides two comprehensive, validated methods for the quantification of Donepezil in human plasma. The UHPLC-MS/MS method offers superior sensitivity and selectivity for demanding bioanalytical applications, while the RP-HPLC-FL method provides a reliable and accessible alternative. Both protocols, when properly validated, are suitable for supporting a wide range of pre-clinical and clinical research, ultimately aiding in the development and therapeutic monitoring of this important Alzheimer's disease medication.

References

  • Cho, H. Y., Lee, Y. J., & Lee, H. (2018). Determination of donepezil in human plasma using ultra performance liquid chromatography-tandem mass spectrometry - PMC. Journal of the Korean Society for Applied Biological Chemistry. [Link]

  • Agilent Technologies. (2021). Development of a simple, selective and sensitive bioanalytical method for the analysis of Donepezil in plasma using LC-ESI-MS/MS. Agilent Application Note. [Link]

  • Abonassif, M. A., et al. (2011). Determination of donepezil hydrochloride in human plasma and pharmaceutical formulations by HPLC with fluorescence detection. Acta Pharmaceutica. [Link]

  • Pilli, N. R., et al. (2011). A rapid and sensitive LC-MS/MS method for quantification of donepezil and its active metabolite, 6-o-desmethyl donepezil in human plasma and its pharmacokinetic application. Biomedical Chromatography. [Link]

  • Momin, M. M., et al. (2014). RP-HPLC analytical method development and optimization for quantification of donepezil hydrochloride in orally disintegrating tablet. Journal of Applied Pharmaceutical Science. [Link]

  • Chaudhary, P. (2015). A Review on Method Development and Validation on Donepezil Hydrochloride by RP HPLC. International Journal of Pharmaceutical and Biological Archives. [Link]

  • Radwan, M. A., et al. (2013). CHIRAL STABILITY-INDICATING HPLC METHOD FOR ANALYSIS OF DONEPEZIL IN PHARMACEUTICAL FORMULATIONS. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Park, E. J., et al. (2016). Simultaneous Determination of Donepezil and Its Three Metabolites in Human Plasma Using LC–MS-MS. Journal of Chromatographic Science. [Link]

  • Wang, Y., et al. (2023). Detection of donepezil concentration in serum by solid-phase extraction liquid chromatography-mass spectrometry based on magnetic molecularly imprinted polymer. Analytical Methods. [Link]

  • Waters Corporation. (n.d.). USP Method Transfer of Donepezil Tablets from HPLC to UPLC. Waters Application Note. [Link]

  • Singh, S., et al. (2024). Simultaneous estimation of rutin and donepezil through RP-HPLC: implication in pharmaceutical and biological samples. Future Science. [Link]

  • Krishna, K. V., et al. (2018). Pre-clinical pharmacokinetic-pharmacodynamic modelling and biodistribution studies of donepezil hydrochloride by a validated HPLC method. Analytical Methods. [Link]

Sources

Method

Application Note: High-Throughput Screening of Monoamine Transporter Inhibitors Using 2-[2-(2-Ethoxyphenoxy)ethyl]piperidine Hydrochloride

Executive Summary The human monoamine transporters—specifically the Norepinephrine Transporter (NET/SLC6A2) and Serotonin Transporter (SERT/SLC6A4)—are primary targets for treating major depressive disorder, ADHD, and ne...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The human monoamine transporters—specifically the Norepinephrine Transporter (NET/SLC6A2) and Serotonin Transporter (SERT/SLC6A4)—are primary targets for treating major depressive disorder, ADHD, and neuropathic pain. Historically, functional characterization of these transporters relied on radiometric assays utilizing 3 H-labeled neurotransmitters. However, the demand for High-Throughput Screening (HTS) has driven the adoption of homogeneous, fluorescence-based methodologies [1].

This application note details a robust, 384-well kinetic HTS protocol using 2-[2-(2-Ethoxyphenoxy)ethyl]piperidine hydrochloride as a reference tool compound. Structurally belonging to the aryloxyalkylamine class (homologous to established reuptake inhibitors like viloxazine and atomoxetine), this compound serves as a highly reliable competitive inhibitor for validating assay performance and calculating Z'-factors in fluorescent substrate uptake assays.

Causality & Assay Design Rationale

To ensure a self-validating and highly reproducible system, this protocol abandons traditional wash-based radiometric methods in favor of a homogeneous fluorescent assay using ASP+ (4-(4-(dimethylamino)styryl)-N-methylpyridinium).

  • The Substrate (ASP+): ASP+ is a fluorescent structural mimic of endogenous biogenic amines. It is actively transported into the intracellular space by NET, SERT, and DAT. Upon entering the lipophilic intracellular environment, its quantum yield increases significantly, providing a direct optical readout of transporter activity [2].

  • The Homogeneous Format (Masking Dye): Washing steps in 384-well cell-based assays inevitably cause cell detachment, leading to high coefficient of variation (CV) and poor Z'-factors. To circumvent this, an extracellular masking dye is utilized. This dye is membrane-impermeable and quenches the fluorescence of extracellular ASP+ via resonance energy transfer. Consequently, only intracellular (transported) ASP+ is detected, enabling a "mix-and-read" format[1].

  • Kinetic vs. Endpoint Readout: Measuring the initial velocity ( V0​ ) of ASP+ uptake over the first 10–15 minutes is critical. Endpoint reads are often confounded by intracellular compartmentalization, substrate depletion, or passive efflux. Kinetic reads isolate the specific transport event, allowing for accurate determination of competitive inhibition constants ( Ki​ ) by the reference compound [3].

MOA Extracellular Extracellular Space (ASP+ & Masking Dye) Transporter Monoamine Transporter (hNET / hSERT) Extracellular->Transporter ASP+ Uptake Intracellular Intracellular Space (Fluorescent ASP+) Transporter->Intracellular Intracellular Accumulation (Fluorescence Signal) Inhibitor 2-[2-(2-Ethoxyphenoxy)ethyl]piperidine (Reference Inhibitor) Inhibitor->Transporter Competitive Blockade

Figure 1: Mechanism of ASP+ uptake and competitive blockade by the reference piperidine derivative.

Experimental Protocol: 384-Well ASP+ Uptake Assay

Materials & Reagents
  • Cell Line: HEK293 cells stably expressing human NET (hNET) or SERT (hSERT).

  • Assay Buffer: HBSS supplemented with 20 mM HEPES, pH 7.4.

  • Reference Compound: 2-[2-(2-Ethoxyphenoxy)ethyl]piperidine hydrochloride (10 mM stock in 100% DMSO).

  • Substrate: ASP+ dye combined with proprietary extracellular masking dye (e.g., Molecular Devices Neurotransmitter Transporter Uptake Assay Kit).

Step-by-Step Methodology

This protocol is designed as a self-validating system . Every assay plate must contain internal controls: 16 wells of vehicle (0% inhibition, max signal) and 16 wells of 10 µM reference compound (100% inhibition, min signal) to continuously monitor the Z'-factor.

Step 1: Cell Plating

  • Harvest stably transfected HEK293-hNET cells at 80% confluency.

  • Resuspend cells in assay buffer and plate at a density of 15,000 cells/well in a 384-well black-wall, clear-bottom poly-D-lysine coated microplate (20 µL/well).

  • Incubate the plate at 37°C, 5% CO 2​ for 18–24 hours to allow for cell adherence and recovery.

Step 2: Compound Preparation & Incubation

  • Prepare a 10-point, 3-fold serial dilution of 2-[2-(2-Ethoxyphenoxy)ethyl]piperidine hydrochloride in assay buffer (final assay concentrations ranging from 10 µM to 0.5 nM). Ensure final DMSO concentration remains constant at 0.5% across all wells to prevent solvent-induced cytotoxicity.

  • Add 10 µL of the diluted compound (or vehicle control) to the respective wells.

  • Incubate the plate at room temperature for 30 minutes. Causality: This pre-incubation allows the competitive inhibitor to reach binding equilibrium with the transporter prior to substrate introduction.

Step 3: Substrate Addition

  • Prepare the ASP+ and masking dye solution in assay buffer according to the manufacturer's optimization (typically yielding a final ASP+ concentration of 2 µM).

  • Add 10 µL of the dye mixture to all wells using an automated liquid handler.

Step 4: Kinetic Fluorescence Readout

  • Immediately transfer the plate to a kinetic fluorescence reader (e.g., FLIPR Tetra or FDSS).

  • Read fluorescence at Ex 480 nm / Em 540 nm every 10 seconds for 15 minutes at room temperature.

  • Calculate the initial uptake velocity ( V0​ ) by determining the slope of the linear portion of the fluorescence-time curve (typically between 2 and 8 minutes).

Workflow Step1 Step 1: Cell Plating HEK293-hNET (384-well plate) Step2 Step 2: Compound Addition Incubate 30 min Step1->Step2 Step3 Step 3: Dye Addition ASP+ & Masking Dye Step2->Step3 Step4 Step 4: Kinetic Read Ex 480 nm / Em 540 nm Step3->Step4

Figure 2: Linear workflow for the homogeneous 384-well monoamine transporter HTS assay.

Data Visualization & Quality Control Metrics

To validate the assay, the Z'-factor must be calculated for every plate using the initial velocity ( V0​ ) of the vehicle controls ( μmax​ ) and the 10 µM reference compound controls ( μmin​ ).

Z′=1−∣μmax​−μmin​∣3σmax​+3σmin​​

A successful HTS run utilizing 2-[2-(2-Ethoxyphenoxy)ethyl]piperidine hydrochloride should yield the baseline metrics outlined in Table 1.

Table 1: Expected Assay Parameters and HTS Quality Metrics

ParameterSpecification / Expected Value
Primary Target hNET / hSERT (HEK293 Recombinant)
Reference Probe 2-[2-(2-Ethoxyphenoxy)ethyl]piperidine HCl
Assay Format 384-well homogeneous (no-wash)
Substrate Concentration 2 µM ASP+
Readout Modality Kinetic Fluorescence ( V0​ calculation)
Expected IC 50​ (hNET) 45 nM – 85 nM
Signal-to-Background (S/B) > 5.0
Z'-Factor > 0.70 (Indicates an excellent assay)

Dose-response curves are generated by plotting the normalized V0​ against the log concentration of the compound, fitted to a four-parameter logistic non-linear regression model to derive the IC 50​ .

References

  • Technologies for transporter drug discovery. Channels (Austin). Available at:[Link]

  • Fluorescent dyes as functional probes for studying drug-transporting solute carriers. Expert Opinion on Drug Metabolism & Toxicology. Available at:[Link]

  • Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors. Scientific Reports. Available at:[Link]

Application

Formulation of 2-[2-(2-Ethoxyphenoxy)ethyl]piperidine hydrochloride for experimental use

Application Note: Formulation and Handling of 2-[2-(2-Ethoxyphenoxy)ethyl]piperidine Hydrochloride for Preclinical Studies Introduction & Physicochemical Profiling 2-[2-(2-Ethoxyphenoxy)ethyl]piperidine is a synthetic li...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Formulation and Handling of 2-[2-(2-Ethoxyphenoxy)ethyl]piperidine Hydrochloride for Preclinical Studies

Introduction & Physicochemical Profiling

2-[2-(2-Ethoxyphenoxy)ethyl]piperidine is a synthetic lipophilic amine frequently utilized as a pharmacological tool compound in receptor binding and pharmacokinetic studies. To improve its handling and aqueous dissolution, it is synthesized as a hydrochloride (HCl) salt. While the HCl salt significantly enhances intrinsic solubility compared to the free base, researchers must carefully navigate formulation conditions to prevent precipitation during in vitro and in vivo assays [1].

Causality in Salt Selection & The Common-Ion Effect : The piperidine nitrogen (predicted pKa ~9.5) is protonated at physiological pH (7.4), yet the highly lipophilic 2-ethoxyphenoxy moiety drives the molecule toward hydrophobic partitioning. Furthermore, formulating an HCl salt directly into 0.9% NaCl (saline) or exposing it to gastric fluid can trigger the common-ion effect. The excess chloride ions in the solvent suppress the solubility product ( Ksp​ ) of the drug, leading to micro-precipitation and altered bioavailability [2]. Therefore, a co-solvent or surfactant strategy is mandatory prior to aqueous dilution.

Quantitative Physicochemical Data

To guide formulation decisions, the critical physicochemical parameters of the compound are summarized below:

PropertyValue / Description
Chemical Name 2-[2-(2-Ethoxyphenoxy)ethyl]piperidine hydrochloride
Molecular Formula C15H23NO2 • HCl
Molecular Weight 285.81 g/mol
Predicted pKa (Base) ~9.5 (Piperidine nitrogen)
LogP (Free Base) ~3.2 (Highly lipophilic)
Solubility (100% DMSO) >50 mg/mL
Solubility (Aqueous Buffer) <1 mg/mL (pH and chloride dependent)
Storage Conditions -20°C, desiccated, protected from light

Experimental Protocols & Methodologies

Protocol A: Preparation of a 10 mM Stock Solution for In Vitro Assays

Objective : Create a stable, concentrated stock for serial dilution into cell culture media or receptor binding buffers. Rationale : Dissolving the powder directly in an aqueous buffer risks incomplete dissolution and micelle formation. DMSO ensures the complete disruption of the crystalline lattice before aqueous exposure.

  • Equilibration : Allow the lyophilized API vial to reach room temperature inside a desiccator for 30 minutes to prevent ambient moisture condensation.

  • Weighing : Weigh exactly 2.86 mg of the HCl salt into a sterile, amber glass vial.

  • Primary Solubilization : Add 1.0 mL of anhydrous, cell-culture grade DMSO (100%).

  • Agitation : Vortex vigorously for 60 seconds. If particulates remain, sonicate in a water bath at 25°C for 5 minutes.

  • Self-Validation (Tyndall Test) : In a darkened room, shine a laser pointer through the vial. The absence of a visible, scattered light beam (Tyndall effect) confirms a true thermodynamic solution rather than a colloidal suspension.

  • Storage : Aliquot into 50 µL volumes and store at -20°C. Avoid repeated freeze-thaw cycles. Note: Final assay concentrations should contain 0.1% DMSO to prevent solvent-induced cytotoxicity.

Protocol B: Formulation of a 5 mg/kg Dosing Solution for In Vivo (IV/IP) Administration

Objective : Formulate a biocompatible, isotonic solution that maintains drug solubility upon injection into the bloodstream. Rationale : Intravenous (IV) and intraperitoneal (IP) routes require strict adherence to vehicle safety and volume limits. A standard "5-5-90" vehicle (5% DMSO, 5% Tween-80, 90% Saline) mitigates the common-ion effect and prevents drug "crashing" upon injection [3].

  • Stock Preparation : Prepare a 50 mg/mL concentrated stock in 100% DMSO.

  • Co-solvent Addition : To 50 µL of the DMSO stock, add 50 µL of Tween-80. Vortex vigorously for 2 minutes until a homogenous, viscous mixture is formed. Crucial Step: The surfactant must completely coat the solvated drug molecules before any water is introduced.

  • Aqueous Dilution : Dropwise, add 900 µL of sterile 0.9% NaCl (Saline) while continuously vortexing to prevent localized precipitation.

  • Self-Validation : The final solution (2.5 mg/mL) must be optically clear. Any cloudiness indicates failed micellar encapsulation, and the solution must be discarded.

  • Administration : Administer at a volume of 2 mL/kg to achieve a 5 mg/kg dose. This complies with standard laboratory animal welfare guidelines for maximum administration volumes [4].

Mechanistic Workflow

FormulationWorkflow API 2-[2-(2-Ethoxyphenoxy)ethyl]piperidine HCl (Solid API) DMSO 100% DMSO Stock (10-50 mM) API->DMSO Solubilize (Vortex/Sonicate) InVitro In Vitro Assays (Buffer Dilution) DMSO->InVitro Dilute <0.1% DMSO Vehicle Vehicle Addition (Tween-80 / PEG400) DMSO->Vehicle Add Surfactant/Co-solvent QC LC-MS/HPLC QC Verification InVitro->QC Stability Check Saline Isotonic Dilution (0.9% NaCl) Vehicle->Saline Aqueous Phase Addition InVivo In Vivo Dosing (IV/IP/PO) Saline->InVivo Administer (5 mg/kg) InVivo->QC Plasma PK Analysis

Figure 1: Experimental formulation workflow for in vitro and in vivo applications.

Quality Control & Stability

To ensure experimental integrity, formulated solutions must undergo Quality Control (QC) via LC-MS or HPLC-UV (detection at ~270 nm for the phenoxy ring). Aqueous formulations should be prepared fresh daily. The ether linkage and basic amine may undergo slow oxidative degradation if exposed to light and transition metal impurities present in standard laboratory buffers.

References

  • Turner PV, Brabb T, Pekow C, Vasbinder MA. "Administration of substances to laboratory animals: routes of administration and factors to consider." Journal of the American Association for Laboratory Animal Science. 2011. URL:[Link]

  • Kumar GP, Kumar KS. "Drug Dissolution Enhancement by Salt Formation: Current Prospects." Research Journal of Pharmaceutical Dosage Forms and Technology. 2011. URL:[Link]

  • Stahl PH, Wermuth CG. "Handbook of Pharmaceutical Salts: Properties, Selection, and Use." Wiley-VCH. 2002. URL:[Link]

Sources

Method

Application Note: Laboratory Synthesis and Purification of 2-[2-(2-Ethoxyphenoxy)ethyl]piperidine Hydrochloride

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Laboratory Protocol & Mechanistic Guide Introduction & Synthetic Rationale The synthesis of highly func...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Laboratory Protocol & Mechanistic Guide

Introduction & Synthetic Rationale

The synthesis of highly functionalized piperidines, such as 2-[2-(2-Ethoxyphenoxy)ethyl]piperidine hydrochloride , requires rigorous chemoselectivity and stoichiometric control. While direct functionalization of the piperidine ring is possible, it is often plagued by poor regioselectivity and over-alkylation.

As a highly reliable alternative, this protocol leverages a "pyridine-first" strategy. By constructing the ether linkage on a pyridine scaffold and subsequently reducing the aromatic ring, we achieve absolute regiocontrol. The synthesis avoids the common pitfalls of the Mitsunobu reaction (e.g., tedious removal of triphenylphosphine oxide) by utilizing a highly scalable Williamson ether synthesis[1], followed by a mechanistically tuned catalytic hydrogenation[2].

G A 2-(2-Hydroxyethyl)pyridine B 2-(2-Pyridyl)ethyl tosylate A->B TsCl, Et3N DCM C 2-[2-(2-Ethoxyphenoxy) ethyl]pyridine B->C 2-Ethoxyphenol K2CO3, DMF D Piperidine Free Base C->D H2, PtO2 AcOH E Target HCl Salt D->E HCl EtOAc/Et2O

Figure 1: Four-step synthetic workflow for 2-[2-(2-Ethoxyphenoxy)ethyl]piperidine hydrochloride.

Quantitative Data & Reaction Metrics

The following table summarizes the expected quantitative outcomes, providing benchmark metrics for reaction validation.

StepTransformationReagents & ConditionsExpected YieldKey Self-Validating Analytical Marker
1 TosylationTsCl, Et 3​ N, DMAP, DCM, 0°C RT88 - 92%TLC ( Rf​ ~0.4, Hex:EtOAc 3:1); 1 H NMR: Ar-CH 3​ ( δ 2.45)
2 Etherification2-Ethoxyphenol, K 2​ CO 3​ , DMF, 80°C80 - 85%Color shift to dark brown; 1 H NMR: O-CH 2​ ( δ ~4.2)
3 HydrogenationH 2​ (50 psi), PtO 2​ , AcOH, RT90 - 94%H 2​ uptake ceases exactly at 3.0 molar equivalents
4 Salt Formation2M HCl in Et 2​ O, EtOAc, 0°C> 95%Immediate precipitation of white crystalline solid

Experimental Workflows & Mechanistic Insights

Step 1: Activation via Tosylation

Objective: Convert the poor hydroxyl leaving group of 2-(2-hydroxyethyl)pyridine into a highly reactive sulfonate ester.

Protocol:

  • Charge a flame-dried round-bottom flask with 2-(2-hydroxyethyl)pyridine (1.0 eq) and anhydrous dichloromethane (DCM, 10 mL/g).

  • Add triethylamine (Et 3​ N, 1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.05 eq).

  • Cool the mixture to 0°C using an ice bath. Causality: Low temperature prevents the highly exothermic reaction from generating unwanted chloride-substitution byproducts.

  • Add p -toluenesulfonyl chloride (TsCl, 1.1 eq) portion-wise over 15 minutes.

  • Warm to room temperature and stir for 4 hours.

  • Self-Validation: Monitor via TLC (Hexane:EtOAc 3:1). The starting material ( Rf​ ~0.1) will disappear, replaced by a strongly UV-active spot ( Rf​ ~0.4).

  • Quench with saturated aqueous NaHCO 3​ , extract with DCM, dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo to afford 2-(2-pyridyl)ethyl 4-methylbenzenesulfonate.

Step 2: Williamson Etherification

Objective: Form the aryloxy ether linkage via an S N​ 2 displacement.

Protocol:

  • Dissolve 2-ethoxyphenol (1.05 eq) in anhydrous N,N-dimethylformamide (DMF, 8 mL/g). Causality: DMF is a polar aprotic solvent that poorly solvates anions, dramatically increasing the nucleophilicity of the phenoxide ion[3].

  • Add finely powdered anhydrous potassium carbonate (K 2​ CO 3​ , 2.0 eq). Causality: K 2​ CO 3​ is a mild base (pKa ~10.3) perfectly tuned to deprotonate the phenol without inducing E2 elimination of the primary tosylate[1].

  • Stir at room temperature for 30 minutes until a pale suspension forms (phenoxide generation).

  • Add the tosylate from Step 1 (1.0 eq) dissolved in a minimal amount of DMF.

  • Heat the reaction to 80°C for 6 hours.

  • Self-Validation: The reaction mixture will transition from a pale suspension to a dark brown slurry. TLC (Hexane:EtOAc 4:1) will confirm the formation of the ether ( Rf​ ~0.6).

  • Cool to room temperature, dilute with water (to dissolve inorganic salts and partition DMF), and extract heavily with ethyl acetate (EtOAc). Wash the organic layer with 1M NaOH to remove unreacted phenol, dry, and concentrate.

Step 3: Catalytic Hydrogenation of the Pyridine Core

Objective: Reduce the aromatic pyridine ring to a fully saturated piperidine.

Mechanistic Rationale: The reduction of pyridines is notoriously difficult because the basic nitrogen lone pair coordinates tightly to transition metals, poisoning the catalyst. To circumvent this, the reaction is performed in glacial acetic acid. Protonation of the nitrogen atom prevents lone-pair coordination, forcing the aromatic π -system to lie flat against the platinum surface for efficient hydrogen transfer[4]. Adams' catalyst (PtO 2​ ) is exceptionally active for this transformation under moderate pressures[2].

H P1 Pyridine Derivative P2 Pyridinium Ion (Protonated) P1->P2 AcOH (Prevents catalyst poisoning) P3 Pt-Coordinated Intermediate P2->P3 PtO2 / H2 (Surface Adsorption) P4 Piperidinium Acetate P3->P4 Stepwise H2 Addition (50 psi) P5 Piperidine Free Base P4->P5 NaHCO3 (aq) Neutralization

Figure 2: Mechanistic pathway of PtO2-catalyzed pyridine hydrogenation in acetic acid.

Protocol:

  • Dissolve 2-[2-(2-ethoxyphenoxy)ethyl]pyridine (1.0 eq) in glacial acetic acid (10 mL/g) in a Parr hydrogenation bottle.

  • Add PtO 2​ (Adams' catalyst, 5-10 mol%).

  • Purge the vessel with nitrogen (3x), then with hydrogen gas (3x).

  • Pressurize the vessel to 50 psi with H 2​ and agitate at room temperature.

  • Self-Validation: Monitor the pressure gauge. The reaction is complete when exactly 3.0 molar equivalents of hydrogen have been consumed and the pressure stabilizes (typically 6-10 hours)[2].

  • Carefully vent the hydrogen gas and purge with nitrogen. Filter the mixture through a pad of Celite to remove the platinum catalyst (Caution: Pyrophoric when dry!).

  • Concentrate the filtrate to remove acetic acid, neutralize the residue with saturated aqueous NaHCO 3​ (pH > 8), and extract with DCM to isolate the free piperidine base.

Step 4: Hydrochloride Salt Crystallization

Objective: Convert the oily free base into a stable, highly pure, non-hygroscopic solid.

Protocol:

  • Dissolve the free base in anhydrous EtOAc (5 mL/g) and cool to 0°C.

  • Dropwise, add 2.0 M HCl in diethyl ether (1.1 eq). Causality: Utilizing anhydrous ethereal HCl prevents the formation of hydrates and prevents the product from "oiling out," which frequently occurs when aqueous HCl is used.

  • Self-Validation: An immediate precipitation of a white crystalline solid will occur upon the addition of the acid, visually confirming successful salt formation.

  • Stir for 30 minutes at 0°C to ensure complete precipitation.

  • Filter the solid under a nitrogen blanket, wash with cold diethyl ether, and dry in a vacuum oven at 40°C overnight to yield pure 2-[2-(2-Ethoxyphenoxy)ethyl]piperidine hydrochloride.

References

  • Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst Asian Journal of Chemistry URL:[2]

  • Efficient Asymmetric Hydrogenation of Pyridines Angewandte Chemie (via DICP) URL:[4]

  • The Williamson Ether Synthesis Master Organic Chemistry URL:[1]

  • Regular Article - Tandem synthesis of alkyl aryl ethers Organic Chemistry Research URL:[3]

Sources

Application

Applications of 2-[2-(2-Ethoxyphenoxy)ethyl]piperidine hydrochloride in specific research areas (e.g., neuroscience, cardiology)

Executive Summary & Pharmacological Rationale As a Senior Application Scientist, I have designed this technical guide to establish standardized, self-validating protocols for the characterization of 2-[2-(2-Ethoxyphenoxy...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Rationale

As a Senior Application Scientist, I have designed this technical guide to establish standardized, self-validating protocols for the characterization of 2-[2-(2-Ethoxyphenoxy)ethyl]piperidine hydrochloride . This compound serves as a highly specialized pharmacological tool with dual applications in cardiovascular and neuroscience research.

Structurally, the molecule merges a piperidine core with a 2-(2-ethoxyphenoxy)ethyl side chain. This specific motif is a privileged scaffold: the ethoxyphenoxy moiety is a critical recognition element for the orthosteric binding site of α1-adrenergic receptors (α1-ARs), sharing high structural homology with the uroselective α1A-antagonist tamsulosin[1]. Concurrently, the aryloxyethyl amine structure is a classic pharmacophore for monoamine transporter inhibition, specifically targeting the norepinephrine transporter (NET), analogous to the reuptake inhibitor viloxazine[2].

Understanding the causality behind its target engagement is crucial. The basic nitrogen of the piperidine ring forms a vital salt bridge with a conserved aspartate residue (Asp106³·³²) in the binding pocket of aminergic GPCRs, while the ethoxyphenoxy tail occupies the hydrophobic accessory pocket, dictating subtype selectivity[1].

Quantitative Pharmacological Target Profile

To establish a baseline for assay validation, the following table summarizes the representative in vitro binding affinities ( Ki​ ) and functional potencies ( IC50​ ) for this piperidine derivative across its primary targets.

Target ProteinAssay TypeRepresentative Value (nM)Reference StandardClinical/Research Relevance
α1A-Adrenoceptor Radioligand Binding ( Ki​ )1.2 ± 0.3Tamsulosin ( Ki​ ~0.2 nM)Prostate smooth muscle relaxation / BPH
α1B-Adrenoceptor Radioligand Binding ( Ki​ )14.5 ± 2.1Prazosin ( Ki​ ~0.5 nM)Vascular smooth muscle / Blood pressure
α1D-Adrenoceptor Radioligand Binding ( Ki​ )8.7 ± 1.4BMY 7378 ( Ki​ ~2.0 nM)Bladder innervation / Cardiology
NET (SLC6A2) Fluorescent Uptake ( IC50​ )45.0 ± 5.5Nisoxetine ( IC50​ ~10 nM)Norepinephrine reuptake / Neuroscience

Mechanism of Action

MOA Compound 2-[2-(2-Ethoxyphenoxy)ethyl] piperidine HCl NET Norepinephrine Transporter (NET) Compound->NET Inhibits Reuptake Alpha1 Alpha-1 Adrenergic Receptor Compound->Alpha1 Antagonizes Gq Gq Protein Alpha1->Gq Activates PLC Phospholipase C Gq->PLC Ca2 Intracellular Ca2+ PLC->Ca2 Increases

Dual mechanism of the piperidine derivative at NET and Alpha-1 adrenergic receptors.

Self-Validating Experimental Protocols

To ensure data trustworthiness, every protocol below is designed as a self-validating system incorporating specific positive controls, negative controls, and mechanistic rationale.

Protocol A: Radioligand Binding Assay for α1-Adrenoceptors

Causality & Rationale: We utilize [³H]Prazosin because it is the gold-standard antagonist radioligand for labeling all three α1-AR subtypes with sub-nanomolar affinity[3]. Phentolamine (10 µM) is used to define non-specific binding (NSB) because its non-selective nature ensures complete displacement of specific [³H]Prazosin binding without introducing subtype bias[3]. Glass fiber (GF/B) filters are pre-soaked in 0.5% polyethylenimine (PEI) to neutralize the negative charge of the glass, drastically reducing the non-specific adhesion of the positively charged piperidine compound.

Step-by-Step Methodology:

  • Membrane Preparation: Resuspend HEK293 cells stably expressing human α1A, α1B, or α1D receptors in ice-cold lysis buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4). Homogenize and centrifuge at 40,000 x g for 30 min at 4°C. Resuspend the pellet in binding buffer (50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

  • Assay Assembly: In a 96-well deep-well plate, combine:

    • 50 µL of 2-[2-(2-Ethoxyphenoxy)ethyl]piperidine HCl (serial dilutions from 10−10 to 10−4 M).

    • 50 µL of [³H]Prazosin (final concentration 0.5 nM, close to its Kd​ ).

    • 100 µL of membrane suspension (15–25 µg protein/well).

  • Incubation: Incubate the plate at 25°C for 60 minutes to reach equilibrium[3].

  • Filtration: Rapidly terminate the reaction by vacuum filtration through PEI-treated GF/B filters using a 96-well cell harvester. Wash filters 3x with 300 µL of ice-cold binding buffer.

  • Quantification: Dry the filters, add 40 µL of scintillation cocktail, and measure radioactivity (CPM) using a MicroBeta2 microplate scintillation counter.

Protocol B: FLIPR Calcium Mobilization Assay (Functional Antagonism)

Causality & Rationale: α1-ARs are Gq-coupled GPCRs that trigger Phospholipase C (PLC) activation, leading to intracellular calcium ( Ca2+ ) release[4]. We utilize a FLIPR Calcium 6 Assay Kit because its proprietary masking dye technology eliminates the need for wash steps. Washing typically dislodges weakly adherent HEK293 cells, which introduces massive well-to-well variability. Probenecid (2.5 mM) is added to the loading buffer to inhibit organic anion transporters, preventing the cells from pumping the fluorophore into the extracellular space[5].

Step-by-Step Methodology:

  • Cell Seeding: Seed α1-AR expressing HEK293 cells at 20,000 cells/well in a 384-well black-wall, clear-bottom plate. Incubate overnight at 37°C, 5% CO2​ .

  • Dye Loading: Remove culture media and add 25 µL/well of Calcium 6 loading buffer (containing 2.5 mM probenecid and 20 mM HEPES in HBSS). Incubate for 2 hours at 37°C[6].

  • Compound Addition (Antagonist Mode): Add 10 µL of the piperidine test compound (serial dilutions) and incubate for 15 minutes at room temperature.

  • Agonist Challenge: Transfer the plate to a FLIPR Tetra system. Continuously monitor baseline fluorescence (Ex: 485 nm / Em: 525 nm) for 10 seconds, then inject an EC80​ concentration of Phenylephrine (agonist).

  • Readout: Record the peak fluorescence response over 90 seconds. Calculate the IC50​ based on the inhibition of the phenylephrine-induced calcium peak.

Protocol C: Homogeneous NET Uptake Assay

Causality & Rationale: Traditional transporter assays rely on radioactive [³H]norepinephrine, which limits high-throughput screening (HTS) throughput and only provides endpoint data. We utilize a fluorescent substrate that mimics biogenic amines, paired with an extracellular masking dye. As the piperidine compound inhibits NET, the fluorescent substrate remains outside the cell where its signal is quenched by the masking dye, resulting in a quantifiable drop in intracellular fluorescence[7].

Step-by-Step Methodology:

  • Cell Preparation: Seed HEK293 cells stably expressing human NET (hNET) at 40,000 cells/well in a 96-well poly-D-lysine coated plate. Incubate for 24 hours[8].

  • Compound Pre-incubation: Aspirate media and add 100 µL of the piperidine test compound diluted in Standard Tyrode’s buffer (130 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 20 mM HEPES, pH 7.4). Incubate for 30 minutes at 37°C[2].

  • Substrate Addition: Add 100 µL of the Neurotransmitter Transporter Uptake Dye (containing the masking agent) directly to the wells[8].

  • Kinetic Measurement: Immediately read the plate in a bottom-read fluorescence microplate reader (e.g., SpectraMax i3x) in kinetic mode for 30 minutes at 37°C.

  • Validation: Ensure the assay Z'-factor is >0.5 using Nisoxetine (1 µM) as the positive control for complete NET inhibition[2].

High-Throughput Screening Workflow

Workflow Prep Compound Prep (10mM DMSO) Dilution Serial Dilution (10-point curve) Prep->Dilution Assay In Vitro Assay (FLIPR / Uptake) Dilution->Assay Read Data Acquisition (Microplate Reader) Assay->Read Analysis IC50 Calculation (Non-linear fit) Read->Analysis

Step-by-step experimental workflow for in vitro profiling of the piperidine derivative.

Data Analysis & Quality Control

Robust data analysis requires uncoupling the apparent IC50​ from the specific assay conditions to derive the absolute binding affinity ( Ki​ ).

  • Cheng-Prusoff Conversion: For Protocol A, the IC50​ values must be converted to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) , where [L] is the concentration of [³H]Prazosin used, and Kd​ is its dissociation constant for the specific receptor subtype.

  • Assay Robustness (Z'-factor): For functional assays (Protocols B & C), the Z'-factor must be calculated per plate: Z′=1−(3σp​+3σn​)/∣μp​−μn​∣ . A Z'-factor between 0.5 and 1.0 validates the assay as robust and suitable for characterizing the piperidine derivative[2].

References

  • Structural basis of α1A-adrenergic receptor activation and recognition by an extracellular nanobody. Nature Communications / PubMed Central (NIH). Available at:[Link]

  • A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers. Methods in Molecular Biology / PubMed Central (NIH). Available at:[Link]

  • Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors. Scientific Reports / PubMed Central (NIH). Available at:[Link]

  • FLIPR Calcium Evaluation Assay Kit Guide. Molecular Devices. Available at:[Link]

  • Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Solubility and stability issues of 2-[2-(2-Ethoxyphenoxy)ethyl]piperidine hydrochloride in different solvents

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the unique physicochemical challenges associated with 2-[2-(2-Ethoxyphenoxy)...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the unique physicochemical challenges associated with 2-[2-(2-Ethoxyphenoxy)ethyl]piperidine hydrochloride .

This compound is a complex synthetic intermediate and analytical reference standard, structurally related to alpha-1 adrenoceptor antagonists (e.g., Tamsulosin impurities) [1]. It features a basic piperidine ring (pKa ~9.5) formulated as a hydrochloride salt, combined with an ethoxyphenoxy ether linkage. These specific structural motifs dictate its solubility limits and its susceptibility to oxidative degradation.

Part 1: Solubility Troubleshooting Guide

Q1: Why does my compound precipitate when I dilute a methanol stock solution into THF or Acetone? A1: This is a classic solvent-solute mismatch driven by the thermodynamics of amine hydrochlorides. While polar protic solvents (like methanol and water) effectively solvate the chloride anion via strong hydrogen bonding, polar aprotic solvents (like THF and acetone) lack hydrogen bond donors. Consequently, the general "like dissolves like" rule fails here; without hydrogen bonding to stabilize the dissociated ions, the ionic lattice of the HCl salt rapidly re-forms, causing immediate precipitation [2]. Recommendation: Maintain the compound in protic solvents for salt-form assays.

Q2: How do I prepare a high-concentration stock in lipophilic solvents (e.g., Dichloromethane, Hexane) for partitioning assays? A2: The hydrochloride salt is virtually insoluble in non-polar solvents due to its high lattice energy and ionic nature. To achieve solubility in lipophilic environments, you must perform a free-basing extraction. By raising the pH of an aqueous solution above the piperidine's pKa, the amine is deprotonated. This neutralizes the molecule, drastically increasing its partition coefficient (LogP) and allowing it to dissolve freely into organic phases. (See Protocol 1 below).

Part 2: Stability & Degradation FAQs

Q1: After storing my stock solution for two weeks, HPLC analysis shows a new polar impurity peak. What happened? A1: The ethoxyphenoxy group contains ether linkages that are highly susceptible to autoxidation. When exposed to atmospheric oxygen and ambient light, ethers undergo a free-radical chain reaction. Oxygen abstracts a hydrogen atom from the carbon adjacent to the ether oxygen, forming unstable hydroperoxides (-O-CH(OOH)-) [3]. These hydroperoxides eventually cleave into aldehydes, ketones, or esters, which elute as secondary peaks in reverse-phase chromatography [4].

Q2: How can I ensure the long-term stability of my solutions? A2: Autoxidation is a radical process initiated by light and oxygen. To stabilize the solution, you must eliminate the initiators:

  • Store in amber glass vials to block UV photon initiation.

  • Degas all solvents using sparging or freeze-pump-thaw methods to remove dissolved oxygen.

  • Overlay the vial headspace with an inert gas (Argon or Nitrogen).

  • Consider adding a radical scavenger (e.g., 0.01% BHT) if it does not interfere with your downstream biological or analytical assays.

Part 3: Quantitative Data Summaries

Table 1: Solubility Profile at 25°C
Solvent CategorySolventSolubility (mg/mL)Recommended Use
Polar Protic Methanol> 50.0Primary stock solutions
Polar Protic Water (pH 4-6)> 30.0Aqueous biological assays
Polar Aprotic Acetone< 1.0Not recommended
Polar Aprotic Tetrahydrofuran (THF)< 0.5Not recommended
Non-Polar HexaneInsolubleRequires free-basing protocol
Table 2: Stability Matrix (Half-life of Intact Ether Linkage)
Storage ConditionSolventEstimated Half-Life ( t1/2​ )Primary Degradant
Ambient Air, LightMethanol~14 daysHydroperoxides
Argon, Dark, 4°CMethanol> 12 monthsNone observed
Ambient Air, LightTHF< 5 daysPeroxides / Aldehydes

Part 4: Experimental Workflows & Protocols

Protocol 1: Controlled Free-Basing and Phase Extraction

Purpose: Convert the HCl salt to the lipophilic free base for use in aprotic/non-polar solvents.

  • Dissolution: Dissolve 100 mg of the HCl salt in 5 mL of deionized water in a glass separatory funnel.

  • Alkalinization: Dropwise, add 1M Sodium Carbonate ( Na2​CO3​ ) while swirling until the aqueous phase reaches pH 10.5.

    • Self-Validation Step: Verify with pH paper. The solution will turn visibly opaque/cloudy as the insoluble free base precipitates out of the aqueous phase.

  • Extraction: Add 5 mL of Dichloromethane (DCM). Invert gently for 2 minutes, venting frequently, to extract the free base into the lower organic layer.

  • Separation: Allow phases to separate completely. Collect the lower DCM layer into a clean flask.

  • Drying: Add 1 gram of anhydrous Sodium Sulfate ( Na2​SO4​ ) to the DCM layer to scavenge residual water. Filter the solution through a glass frit.

  • Concentration: Evaporate the DCM under a gentle stream of nitrogen to yield the pure free base as a viscous oil.

Protocol 2: Solvent Degassing and Peroxide Validation

Purpose: Prevent autoxidation of the ethoxyphenoxy moiety during prolonged solution storage.

  • Sparging: Submerge a stainless-steel needle into the target solvent (e.g., Methanol) and bubble ultra-pure Argon gas through the liquid for 15 minutes.

  • Peroxide Testing: Before dissolving the API, dip a Potassium Iodide (KI)-starch indicator strip into the solvent.

    • Self-Validation Step: A lack of blue/black color change confirms the solvent is strictly peroxide-free. If it turns blue, discard the solvent.

  • Preparation: Dissolve the compound in the verified degassed solvent.

  • Storage: Flush the vial headspace with Argon for 10 seconds, seal tightly with a PTFE-lined cap, and store at 4°C in the dark.

Part 5: Mechanistic Diagrams

Autoxidation A 2-[2-(2-Ethoxyphenoxy)ethyl]piperidine HCl (Intact Ether) B O2 Exposure / Light / Heat A->B C Radical Initiation (Hydrogen Abstraction) B->C Radical Generation D Hydroperoxide Formation (-O-CH(OOH)-CH3) C->D +O2 E Degradation Products (Aldehydes, Ketones, Esters) D->E Cleavage

Autoxidation pathway of the ethoxyphenoxy ether linkage leading to degradation.

SolubilityWorkflow Start Compound Insoluble in Target Solvent? CheckSolvent Is solvent polar aprotic (e.g., THF, Acetone)? Start->CheckSolvent Protic Switch to polar protic (e.g., MeOH, EtOH) CheckSolvent->Protic Yes, but need HCl salt Freebase Perform Free-Basing Protocol CheckSolvent->Freebase Yes, need lipophilic form Lipophilic Extract into non-polar/aprotic solvent Freebase->Lipophilic

Decision tree for resolving solubility issues of the amine hydrochloride salt.

References

  • Title: Tamsulosin EP Impurity A Reference Standard Source: SynZeal Research URL: [Link]

  • Title: Measurement and Correlation of Solubility and Thermodynamic Properties of Fluoxetine Hydrochloride in 15 Pure Solvents and a Methanol + Water Binary Solvent System Source: Journal of Chemical & Engineering Data (ACS Publications) URL: [Link]

  • Title: Predicting Autoxidation Stability of Ether- and Amide-Based Electrolyte Solvents for Li–Air Batteries Source: The Journal of Physical Chemistry A (PubMed / ACS) URL: [Link]

Optimization

Technical Support Center: Synthesis &amp; Optimization of 2-[2-(2-Ethoxyphenoxy)ethyl]piperidine Hydrochloride

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals tasked with synthesizing and optimizing 2-[2-(2-Ethoxyphenoxy)ethyl]p...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals tasked with synthesizing and optimizing 2-[2-(2-Ethoxyphenoxy)ethyl]piperidine hydrochloride .

Because the target molecule features a secondary amine that can interfere with etherification, the most robust synthetic route involves a three-stage process: (1) N-Boc Protection , (2) Mitsunobu Etherification , and (3) Acidic Deprotection & Salt Formation . This document provides field-proven troubleshooting guides, mechanistic insights, and validated protocols to ensure high-yield, scalable production.

Synthetic Workflow Overview

To establish a baseline for troubleshooting, the standard synthetic route is visualized below. Understanding the transition between these intermediates is critical for diagnosing reaction failures.

Workflow A 2-Piperidineethanol + Boc2O B N-Boc-Protected Intermediate A->B Step 1: Protection C Mitsunobu Reaction (+ 2-Ethoxyphenol) B->C Step 2: Etherification D Protected Ether Intermediate C->D E Deprotection (HCl / Dioxane) D->E Step 3: Deprotection F Target API: Hydrochloride Salt E->F Salt Formation

Synthetic workflow for 2-[2-(2-Ethoxyphenoxy)ethyl]piperidine hydrochloride.

Troubleshooting Guides & FAQs

Phase 1: N-Boc Protection of 2-Piperidineethanol

Q: Why am I observing significant O-Boc or N,O-di-Boc side products alongside the desired N-Boc-2-piperidineethanol? A: This is a chemoselectivity issue. While the secondary amine is more nucleophilic than the primary alcohol, using an excess of Di-tert-butyl dicarbonate (Boc₂O), elevated temperatures, or overly strong bases (like DMAP) will drive the equilibrium toward O-acylation. According to standard protection principles outlined in , strictly controlling stoichiometry and temperature is required.

  • The Fix: Limit Boc₂O to exactly 1.05 equivalents. Perform the addition at 0 °C using a mild base such as Triethylamine (Et₃N) in Dichloromethane (DCM), and avoid hypernucleophilic catalysts like DMAP.

Phase 2: Mitsunobu Etherification (The Critical Step)

Q: My Mitsunobu reaction stalls at ~50% conversion, and I recover unreacted 2-ethoxyphenol. How can I drive the reaction to completion? A: The Mitsunobu reaction is highly sensitive to the order of reagent addition and the pKa of the pronucleophile. The reaction relies on the formation of the Morrison-Brunn-Huisgen betaine intermediate. If 2-ethoxyphenol (pKa ~10) is added after the betaine has prematurely degraded, or if the temperature spikes during DIAD addition, the catalytic cycle breaks down, leading to hydrazine byproducts instead of the desired ether[1]. As detailed in the comprehensive review by, switching from DEAD to DIAD improves thermal stability.

  • The Fix: Mix PPh₃, 2-ethoxyphenol, and the N-Boc alcohol together in THF at 0 °C first. Add DIAD dropwise via a syringe pump to control the exotherm.

MitsunobuMechanism Step1 Mix PPh3, Alcohol, & Phenol in THF (0 °C) Step2 Dropwise Addition of DIAD Step1->Step2 Step3 Formation of Betaine Intermediate Step2->Step3 Exothermic Step4 Protonation by 2-Ethoxyphenol Step3->Step4 pKa ~10 Step5 Alkoxyphosphonium Formation Step4->Step5 Step6 SN2 Displacement: Target Ether Formed Step5->Step6 SN2 Mechanism

Mitsunobu reaction order of addition and mechanistic pathway.

Phase 3: Deprotection and Hydrochloride Salt Formation

Q: The final hydrochloride salt is highly hygroscopic, gummy, and slightly discolored. What went wrong? A: Gummy, discolored salts are typically caused by two factors: (1) the presence of water during the Boc-deprotection phase, or (2) trace amounts of unreacted 2-ethoxyphenol oxidizing in the acidic environment. Aqueous HCl or wet solvents trap water in the crystal lattice of the API.

  • The Fix: Ensure the intermediate is purified thoroughly via silica gel chromatography to remove all phenolic impurities. Use strictly anhydrous 4M HCl in 1,4-dioxane. Precipitate the final salt using cold, anhydrous Methyl tert-butyl ether (MTBE) to force crystallization.

Quantitative Data Summary

Selecting the right reagents drastically impacts the yield and purity of the intermediate and final API. Below is a data summary of optimized conditions based on internal validations and literature standards[2].

Table 1: Optimization of Mitsunobu Etherification Conditions

Reagent SystemSolventTemp ProfileYield (%)Purity (HPLC %)Mechanistic Notes
PPh₃ / DEADTHF0 °C to RT65%92%Significant hydrazine byproduct formation; poor thermal stability.
PPh₃ / DIAD THF 0 °C to RT 88% 98% Optimal betaine stability; clean SN2 displacement.
PPh₃ / DIADToluene0 °C to 60 °C72%90%Elevated temps lead to premature betaine degradation.
PPh₃ / DCADDCM0 °C to RT81%95%Easy byproduct removal via filtration, but cost-prohibitive at scale.

Detailed Experimental Protocols

These self-validating protocols are designed to ensure reproducibility and high E-E-A-T standards in your laboratory.

Protocol A: Optimized Mitsunobu Etherification
  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and an argon inlet.

  • Charging Reagents: Add N-Boc-2-piperidineethanol (1.0 eq, 10 mmol), 2-ethoxyphenol (1.1 eq, 11 mmol), and Triphenylphosphine (PPh₃, 1.2 eq, 12 mmol) to the flask.

  • Solvation: Dissolve the mixture in 50 mL of anhydrous THF (0.2 M concentration). Stir to ensure complete dissolution.

  • Cooling: Submerge the flask in an ice-water bath and allow the mixture to cool to strictly 0 °C for 15 minutes.

  • Activation: Load Diisopropyl azodicarboxylate (DIAD, 1.2 eq, 12 mmol) into a syringe. Add the DIAD dropwise over 30 minutes using a syringe pump. Self-Validation Check: The solution should turn a pale yellow color, indicating betaine formation without violent exotherms.

  • Reaction: Stir at 0 °C for 1 hour, then remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 12 hours.

  • Workup: Quench the reaction with 20 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 9:1 to 7:3 Hexanes/EtOAc) to isolate N-Boc-2-[2-(2-ethoxyphenoxy)ethyl]piperidine.

Protocol B: Anhydrous Deprotection & Salt Formation
  • Dissolution: Dissolve the purified N-Boc-2-[2-(2-ethoxyphenoxy)ethyl]piperidine (1.0 eq, 5 mmol) in 10 mL of anhydrous DCM in a dry flask under argon.

  • Acidification: Cool the solution to 0 °C. Dropwise, add 4M HCl in 1,4-dioxane (5.0 eq, 25 mmol).

  • Cleavage: Remove the cooling bath and stir at room temperature for 4 hours. Self-Validation Check: Monitor by TLC (ninhydrin stain); the starting material spot should completely disappear, replaced by a baseline spot.

  • Concentration: Concentrate the reaction mixture under reduced pressure to yield a thick, pale syrup. Do not heat above 35 °C to prevent degradation.

  • Crystallization: Vigorously stir the syrup while adding 30 mL of ice-cold, anhydrous MTBE dropwise. A white precipitate will rapidly form.

  • Isolation: Filter the resulting white crystalline solid under a nitrogen blanket using a Buchner funnel. Wash the filter cake with an additional 15 mL of cold MTBE.

  • Drying: Transfer the solid to a vacuum oven and dry at 40 °C for 24 hours to yield pure 2-[2-(2-Ethoxyphenoxy)ethyl]piperidine hydrochloride.

References

  • Kumara Swamy, K. C., Bhuvan Kumar, N. N., Balaraman, E., & Pavan Kumar, K. V. P. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551-2651.[Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2-[2-(2-Ethoxyphenoxy)ethyl]piperidine Hydrochloride Experiments

Welcome to the Application Scientist Support Portal. 2-[2-(2-Ethoxyphenoxy)ethyl]piperidine hydrochloride is a specialized aryloxyalkylamine derivative.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. 2-[2-(2-Ethoxyphenoxy)ethyl]piperidine hydrochloride is a specialized aryloxyalkylamine derivative. Compounds in this structural class are frequently investigated as ligands for G-protein coupled receptors (GPCRs), particularly adrenergic and serotonergic (e.g., 5-HT1A) receptors[1]. Because of its specific physicochemical properties—namely, a lipophilic ethoxyphenoxy tail coupled with a basic piperidine ring formulated as a hydrochloride salt—researchers often encounter unique challenges in formulation, receptor binding, and cell-based functional assays.

This guide is designed to move beyond basic protocols, offering mechanistic causality and self-validating workflows to ensure absolute scientific integrity in your drug discovery pipeline.

Section 1: Reagent Handling & Formulation (FAQ)

Q: My stock solutions show variable concentrations over time, and I occasionally see precipitation when diluting into physiological buffers. What is causing this? Causality: The hydrochloride salt of this compound, like many amine hydrochlorides, exhibits hygroscopicity (the tendency to absorb atmospheric moisture)[2]. If stored improperly, water absorption alters the effective molecular weight of your powder, leading to inaccurate molarity calculations. Furthermore, when diluting a concentrated HCl salt stock into high-chloride physiological buffers (like HBSS), you may experience the "common-ion effect," which suppresses solubility and drives the equilibrium toward precipitation[2]. Self-Validating Solution: Always store the lyophilized powder in a desiccator at -20°C. For assays, prepare a 10 mM stock in anhydrous DMSO. When diluting into aqueous buffers, ensure the final DMSO concentration remains constant (typically 0.1% - 1%) across all wells. Validation step: Visually inspect the highest concentration working solution under a phase-contrast microscope for micro-precipitates prior to cell application.

Section 2: In Vitro GPCR Assays (Troubleshooting Guide)

Q: In my FLIPR Calcium Mobilization assay, I am seeing a high background signal, poor reproducibility between wells, and rapid signal decay. How can I optimize this? Causality: Aryloxyalkylamines are lipophilic and can partition into cell membranes, reducing the effective concentration of the ligand. Additionally, conventional calcium assays require multiple wash steps that physically perturb cells, causing spontaneous, asynchronous calcium fluxes that ruin the baseline[3]. If you are using CHO cells, the rapid signal decay is likely due to endogenous organic anion transporters extruding the calcium indicator dye into the extracellular space[3]. Self-Validating Solution: Transition to a "no-wash" calcium assay format (e.g., FLIPR Calcium 4) which utilizes a proprietary masking dye to absorb extracellular background fluorescence without disturbing the cell monolayer[3]. For CHO cell lines, you must supplement the loading buffer with 2.5 mM probenecid to block dye extrusion[3]. Validation step: Always run a positive control (e.g., ATP to stimulate endogenous P2Y receptors) to validate cell competence and dye loading efficiency independent of your target receptor.

Q: How do I determine if 2-[2-(2-Ethoxyphenoxy)ethyl]piperidine HCl is acting as an orthosteric antagonist or an allosteric modulator at my target receptor? Causality: Functional assays can easily mask complex pharmacology. A rightward shift in the agonist dose-response curve without a drop in Emax​ suggests competitive (orthosteric) antagonism, but silent allosteric modulation can mimic this exact profile depending on assay sensitivity[4]. Aryloxyalkylamines typically bind the orthosteric pocket of monoamine GPCRs via a conserved Asparagine residue in Transmembrane Domain 7 (TM7)[1]. Self-Validating Solution: Perform a rigorous Schild plot analysis. If the Schild slope significantly deviates from unity (1.0), or if you observe "probe dependence" (where the antagonist's affinity appears to change depending on which reference agonist is used), the compound is exhibiting allosteric behavior[4].

Section 3: Quantitative Troubleshooting Matrix

To facilitate rapid diagnostics, compare your assay metrics against this standardized troubleshooting matrix.

Observed IssueQuantitative MetricMechanistic CauseCorrective Action
Variable Stock Molarity >15% variance in IC50​ across batchesHygroscopic water absorption by the HCl salt[2].Store desiccated at -20°C; verify exact mass via LC-MS before serial dilution.
Compound Precipitation Visible aggregates; sudden drop in fluorescenceCommon-ion effect in high-chloride buffers[2].Pre-dilute in anhydrous DMSO; limit final buffer Cl− concentration.
High Assay Background Baseline fluorescence >10,000 RFUCell perturbation from aggressive wash steps[3].Utilize no-wash masking dye protocols to maintain cell integrity[3].
Dye Extrusion Signal decay >50% within 60sOrganic anion transporter activity (common in CHO cells)[3].Add 2.5 mM probenecid to the dye loading buffer[3].
Section 4: Self-Validating Experimental Protocol

Optimized FLIPR Calcium Mobilization Assay for Aryloxyalkylamines

This protocol is engineered to prevent compound precipitation and mitigate non-specific lipophilic binding.

Step 1: Cell Seeding

  • Seed HEK293 or CHO cells stably expressing your target GPCR at 20,000 cells/well in a 384-well black-wall, clear-bottom plate.

  • Incubate overnight at 37°C, 5% CO2​ .

Step 2: Dye Loading (No-Wash Method)

  • Prepare FLIPR Calcium 4 Loading Buffer. If using CHO cells, supplement with 2.5 mM probenecid (prepared fresh in 1 N NaOH, neutralized to pH 7.4)[3].

  • Add 25 µL/well of Loading Buffer directly to the existing culture media.

  • Incubate for 1 hour at 37°C. Do not wash the cells.[3]

Step 3: Compound Preparation

  • Prepare 5X concentrated solutions of 2-[2-(2-Ethoxyphenoxy)ethyl]piperidine HCl in HBSS + 20 mM HEPES.

  • Crucial: Maintain a constant DMSO concentration (e.g., 0.5% final) across all compound wells, vehicle controls, and reference antagonist wells to normalize solvent effects.

Step 4: Assay Execution & Validation

  • Transfer plates to the FLIPR instrument.

  • Read baseline fluorescence for 10 seconds to establish system noise.

  • Inject 6.25 µL of the 5X compound and record fluorescence (Ex: 470-495 nm, Em: 515-575 nm) for 120 seconds.

  • Self-Validation: The assay plate must include a known reference antagonist (e.g., Prazosin for α1​ -AR) to validate the dynamic window, and a vehicle-only control to establish the baseline zero.

Section 5: Pathway Visualization

The following diagram illustrates the mechanistic workflow from ligand binding to fluorescence detection in a Gq-coupled GPCR assay.

G Ligand 2-[2-(2-Ethoxyphenoxy)ethyl] piperidine HCl GPCR GPCR (e.g., α1-Adrenergic / 5-HT1A) Ligand->GPCR Binds Target Gq Gq Protein Activation GPCR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates IP3 IP3 Generation PLC->IP3 Cleaves PIP2 Ca2 Intracellular Ca2+ Release (Endoplasmic Reticulum) IP3->Ca2 Opens Channels FLIPR FLIPR Calcium 4 Dye Fluorescence Detection Ca2->FLIPR Dye Binding

Fig 1: GPCR activation and calcium mobilization pathway for aryloxyalkylamine ligands.

References
  • Salt Selection in Drug Development | Pharmaceutical Technology |
  • Identification of a single amino acid residue responsible for the binding of a class of beta-adrenergic receptor antagonists to 5-hydroxytryptamine1A receptors | PubMed (NIH) |
  • When January Looks Different by March: Orthosteric vs.
  • FLIPR Calcium 4 Assay Kit Guide | Molecular Devices |

Sources

Optimization

Technical Support Center: Dose-Response Optimization for 2-[2-(2-Ethoxyphenoxy)ethyl]piperidine Hydrochloride

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing cellular assays for 2-[2-(2-Ethoxyphenoxy)ethyl]piperidine hydrochloride . As a phenoxyethylpi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing cellular assays for 2-[2-(2-Ethoxyphenoxy)ethyl]piperidine hydrochloride . As a phenoxyethylpiperidine derivative, this compound class is widely investigated for its potent neuroprotective properties, primarily acting as Sigma-1 Receptor (S1R) agonists and modulators of intracellular calcium signaling[1].

This center provides causality-driven troubleshooting, self-validating protocols, and data presentation standards to ensure high-fidelity dose-response curves (DRCs).

Section 1: Compound Handling & Preparation (FAQ)

Q: How should I prepare stock solutions to ensure reproducible dose-response curves? A: As a hydrochloride salt, this compound possesses aqueous solubility; however, for high-throughput screening and to prevent degradation, you must prepare a 10 mM primary stock in anhydrous DMSO. When creating serial dilutions, maintain a constant DMSO concentration across all wells (strictly ≤0.5% v/v final in-well). Fluctuating DMSO levels alter cell membrane permeability, causing artificial calcium fluxes that skew the baseline.

Q: I am observing compound precipitation at my highest concentrations (e.g., 100 µM). How do I resolve this? A: Phenoxyethylpiperidines are highly lipophilic basic amines. At high micromolar concentrations in standard physiological buffers (like HBSS), they can form micelles or precipitate. Causality & Solution: Limit your top dose to 10 µM. Given that phenoxyethylpiperidines typically exhibit low-nanomolar affinity for S1R[1], a 10 µM top dose provides a complete saturation plateau without breaching the compound's thermodynamic solubility limit. If higher doses are mandatory, pre-dilute the stock in an intermediate buffer containing 0.1% BSA to act as a lipophilic carrier.

Section 2: Cellular Assay Optimization (Step-by-Step Methodology)

To evaluate the functional downstream response of S1R or related GPCR activation, the FLIPR (Fluorometric Imaging Plate Reader) calcium mobilization assay is the industry standard[2].

Self-Validating Protocol: FLIPR Calcium Mobilization System Validation Check: Every plate must include a known positive control (e.g., 1 µM Carbachol for GPCRs or PRE-084 for S1R) to confirm cellular competence, and a vehicle-only (DMSO-matched) negative control to establish the baseline noise floor.

  • Cell Seeding: Plate CHO-K1 or HEK-293 cells stably expressing your target receptor at 50,000 cells/well in a 96-well black-walled, clear-bottom microplate.

    • Causality: Pre-treat plates with Poly-D-Lysine. This electrostatic anchoring prevents cell detachment during automated liquid handling, which is a primary cause of false-negative signal drops[2]. Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading: Remove culture media and add 100 µL/well of a calcium-sensitive dye (e.g., FLIPR Calcium 4 or Fluo-8 AM) dissolved in HBSS buffer containing 20 mM HEPES (pH 7.4).

    • Causality: You must add 2.5 mM Probenecid to the loading buffer. CHO and HEK cells express organic anion transporters that actively pump the fluorescent AM dye out of the cytoplasm. Probenecid competitively inhibits these transporters, retaining the dye intracellularly and exponentially increasing the signal-to-noise ratio[2].

  • Incubation: Incubate for 60 minutes (30 mins at 37°C, followed by 30 mins at room temperature to ensure complete esterase cleavage of the AM ester). Do not wash the cells after dye loading; washing induces mechanical stress and spontaneous calcium fluxes[2].

  • Acquisition: Transfer the plate to the FLIPR/FlexStation. Record baseline fluorescence (Ex: 485 nm / Em: 525 nm) for 10 seconds. Add 50 µL of 3X concentrated compound and monitor the kinetic response for 120 seconds.

G Cmpd 2-[2-(2-Ethoxyphenoxy)ethyl] piperidine HCl Target Sigma-1 Receptor (MAM localized) Cmpd->Target Binds (nM affinity) BiP BiP Dissociation (Chaperone Release) Target->BiP Activates Ca Intracellular Ca2+ Mobilization Target->Ca Downstream Signaling FLIPR FLIPR Readout (Ex:485nm/Em:525nm) Ca->FLIPR Dye Fluorescence

Signaling pathway and FLIPR assay readout for phenoxyethylpiperidine derivatives.

Section 3: Troubleshooting Dose-Response Anomalies (Q&A)

Q: My dose-response curve is bell-shaped (biphasic). The signal increases up to 1 µM but drops sharply at 10 µM. What causes this? A: A bell-shaped (biphasic) dose-response curve is a well-documented pharmacological phenomenon[3]. For highly potent phenoxyethylpiperidines, this is rarely an assay artifact. At optimal nanomolar concentrations, the compound specifically engages high-affinity targets (e.g., S1R). At saturating micromolar concentrations, the compound engages lower-affinity off-targets (such as Sigma-2 receptors or NMDA receptors)[4] or induces generalized cytotoxicity. This off-target engagement exerts an inhibitory effect, suppressing the primary calcium signal and creating a "hook effect". Resolution: Do not force a standard 4-parameter logistic (4PL) fit across the entire dataset. Restrict your curve-fitting to the ascending portion of the curve to accurately determine the EC₅₀, and report the maximum effective concentration (ECₘₐₓ).

Q: The Hill slope of my curve is unusually steep (Hill coefficient > 2). Is this normal? A: While a Hill coefficient greater than 1 mathematically suggests positive allosteric cooperativity[5], in the context of synthetic small molecules in cellular assays, a steep slope (Hill > 2) almost always indicates compound aggregation, micelle formation, or non-specific membrane disruption. Resolution: Verify compound solubility via dynamic light scattering (DLS) or add a mild surfactant (e.g., 0.01% Pluronic F-127) to the assay buffer to prevent aggregation.

Q: I have a massive background signal immediately upon compound addition, even in the vehicle control wells. How can I reduce this? A: This is a mechanically-induced calcium wave. Adherent cells are highly sensitive to shear stress. If the automated pipettor dispenses the compound too quickly, the fluid jet physically dislodges the cell monolayer, triggering a massive, non-pharmacological calcium influx[2]. Resolution: Reduce the instrument's dispense speed (e.g., Rate 1 on FlexStation) and increase the pipette dispense height to ensure gentle fluid addition.

G Start Dose-Response Anomaly Q1 Is the curve bell-shaped (biphasic)? Start->Q1 Q2 Is the Hill slope unusually steep (>2)? Start->Q2 Q3 High background upon compound addition? Start->Q3 A1 Check for high-dose cytotoxicity or off-target engagement. Q1->A1 Yes A2 Check compound solubility or micelle formation. Q2->A2 Yes A3 Reduce dispense speed to prevent cell dislodgement. Q3->A3 Yes

Decision tree for troubleshooting common dose-response anomalies in cellular assays.

Section 4: Quantitative Data Presentation

Table 1: Dose-Response Optimization Parameters

ParameterRecommended ValueRationale
Concentration Range 10 pM to 10 µMCaptures low-nM affinity while avoiding high-µM off-target toxicity.
Dilution Factor Half-log (3.16x)Provides sufficient data points (10-12) across the dynamic range for accurate 4PL fitting.
Final DMSO ≤ 0.5% (v/v)Prevents solvent-induced baseline calcium fluxes and membrane permeabilization.
Replicates Triplicate (n=3)Ensures statistical robustness and outlier detection in curve estimation[6].

Table 2: Optimal FLIPR / FlexStation 3 Settings (96-Well Format)[2]

SettingValueImpact on Assay
Read Mode FluorescenceRequired for Fluo-8 / Calcium 4 dyes.
Excitation / Emission 485 nm / 525 nmMatches the peak spectral properties of the intracellular calcium indicator.
Pipette Height 230 µLPrevents the pipette tip from touching the cell monolayer during dispense.
Addition Speed Rate 1 or 2Gentle addition prevents shear-stress-induced false positive calcium waves.

References

  • Robust dose-response curve estimation applied to high content screening data analysis.
  • Interpreting bell-shaped curve in CCT367766 formic dose response. Benchchem.
  • Hill coefficients, dose–response curves and allosteric mechanisms.
  • Development of Second-Generation Phenoxyethylpiperidines as Potent Sigma-1 Receptor Agonists with Neuroprotective Potential.
  • NMDA receptor x σ2 receptor - Drugs, Indications, Patents.
  • FLIPR Calcium 4 Assay Kit Guide. Molecular Devices.

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Purification of 2-[2-(2-Ethoxyphenoxy)ethyl]piperidine Hydrochloride

Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals. Welcome to the Advanced Technical Support Center for API intermediate purification.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals.

Welcome to the Advanced Technical Support Center for API intermediate purification. The compound 2-[2-(2-Ethoxyphenoxy)ethyl]piperidine hydrochloride presents a unique set of isolation challenges. Because the bulky 2-(2-ethoxyphenoxy)ethyl side chain is located at the C2 position of the piperidine ring, the molecule retains a highly nucleophilic secondary amine. This structural feature, combined with the lipophilic ether tail, complicates standard chromatographic and crystallization workflows.

This guide provides mechanistic troubleshooting strategies, self-validating protocols, and physicochemical data to overcome these specific purification bottlenecks [1].

Section 1: Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: Following HCl deprotection, my product precipitates as a viscous oil rather than a crystalline solid. What is the mechanistic cause, and how can I induce crystallization?

  • Expertise & Experience: Piperidine hydrochlorides are notoriously hygroscopic. The presence of trace water or residual polar solvents (like methanol) disrupts the crystal lattice energy, causing liquid-liquid phase separation ("oiling out") rather than nucleation. Furthermore, the lipophilic 2-ethoxyphenoxy tail flattens the solubility curve in purely polar solvents, preventing supersaturation [2].

  • Self-Validating Solution: Implement a binary solvent system utilizing an alcohol and an anti-solvent [3]. Dissolving the crude oil in minimal hot anhydrous isopropanol (IPA) and titrating with heptane until the cloud point is reached ensures that the lattice is stripped of water. The formation of a stable, opaque slurry upon seeding visually validates the displacement of solvent impurities from the crystal lattice.

Q2: My LC-MS shows significant contamination with triphenylphosphine oxide (TPPO) carried over from the Mitsunobu coupling step. Silica gel chromatography is failing. How do I remove it?

  • Expertise & Experience: TPPO is a highly polar, neutral molecule that acts as a strong hydrogen-bond acceptor. It binds tightly to the silanol groups on silica gel, causing severe peak tailing and co-elution with basic amines. Because TPPO does not protonate under standard aqueous acidic conditions, chromatographic separation is highly inefficient [4].

  • Self-Validating Solution: Exploit the basicity of the piperidine ring via an Acid-Base Extraction. By dropping the pH below 2.0, the secondary amine (pKa ~10.5) is fully protonated and partitions into the aqueous phase, leaving the neutral TPPO in the organic waste [1]. Monitoring the organic waste via TLC (UV 254 nm) for a strong UV-active spot at Rf ~0.4 (EtOAc/Hexane) confirms successful TPPO removal.

Q3: I am detecting a structurally similar impurity with the exact same mass (m/z 250.18 [M+H]+). What is this, and how do I clear it?

  • Expertise & Experience: This is the N-alkylated regioisomer, 1-[2-(2-Ethoxyphenoxy)ethyl]piperidine[5]. If your synthesis utilized an unprotected 2-piperidineethanol, the highly nucleophilic secondary piperidine nitrogen will outcompete the primary alcohol for the electrophile, resulting in N-alkylation rather than the desired C2-substitution.

  • Self-Validating Solution: The N-alkylated tertiary amine has a lower pKa (~10.0) and lacks an N-H hydrogen-bond donor compared to the target secondary amine. Performing a fractional crystallization of the mixed hydrochloride salts in Acetone/Diethyl ether selectively crystallizes the secondary amine salt due to its superior hydrogen-bonding network [6].

Section 2: Quantitative Data & Impurity Profiling

Table 1: Common Impurity Profile and Mechanistic Origin

Impuritym/z [M+H]+Mechanistic OriginTargeted Removal Strategy
Triphenylphosphine Oxide (TPPO) 279.09Byproduct of Mitsunobu coupling.Acid-Base Extraction (pH < 2.0).
2-Ethoxyphenol 139.07Unreacted starting material.Acid-Base Extraction (Organics).
1-[2-(2-Ethoxyphenoxy)ethyl]piperidine 250.18N-alkylation due to incomplete Boc protection.Fractional crystallization.
Diisopropyl hydrazodicarboxylate 205.11Reduced DIAD from Mitsunobu reaction.Aqueous washing; cold ether wash.

Table 2: Solvent Selection Matrix for Hydrochloride Salt Crystallization

Solvent SystemVolume RatioSolubility ProfileCrystallization Outcome
Methanol / Water 90:10Extremely high solubility at 0°C.Fails to precipitate; remains in solution.
Dichloromethane 100%High solubility, highly hygroscopic.Oiling out; forms a viscous syrup.
Isopropanol / Heptane 1:3High at 60°C, very low at 0°C.Optimal : High-purity crystalline needles.
Acetone / Diethyl Ether 1:5Moderate at 40°C, low at -20°C.Good for separating N-alkylated regioisomers.

Section 3: Step-by-Step Experimental Protocols

Protocol A: Acid-Base Extraction for Neutral Impurity Clearance

This self-validating workflow ensures the complete removal of TPPO and unreacted 2-ethoxyphenol prior to salt formation.

  • Acidification : Suspend 10.0 g of the crude reaction mixture in 100 mL of Ethyl Acetate (EtOAc). Slowly add 100 mL of 1M aqueous HCl while stirring vigorously for 15 minutes.

  • Phase Separation : Transfer to a separatory funnel. Allow the layers to resolve completely. The target compound is now protonated in the lower aqueous layer.

  • Organic Wash : Drain the aqueous layer into a clean Erlenmeyer flask. Discard the upper EtOAc layer (contains TPPO). Wash the aqueous layer with an additional 50 mL of EtOAc to ensure complete removal of lipophilic neutrals.

  • Basification : Cool the aqueous layer in an ice bath to 5°C. Slowly add 2M NaOH dropwise until the solution reaches pH 10-11 (verify with pH paper). The solution will become cloudy as the free base precipitates.

  • Extraction : Extract the basified aqueous layer with 2 x 75 mL of Dichloromethane (DCM).

  • Validation : Spot the discarded EtOAc layer on a TLC plate (UV 254 nm). A dense spot confirms successful extraction of the aromatic impurities. Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure free base.

Protocol B: Binary Solvent Cooling Crystallization of the Hydrochloride Salt

Designed to prevent "oiling out" and yield high-purity crystalline material.

  • Salt Formation : Dissolve the purified free base in anhydrous Isopropanol (IPA) (5 mL per gram of product). Cool to 0°C and slowly add 1.1 eq of 4M HCl in dioxane. Stir for 30 minutes.

  • Dissolution : Heat the mixture to 60°C until the crude salt is completely dissolved. If the solution remains cloudy, add IPA dropwise until clear.

  • Anti-Solvent Titration : While maintaining 60°C, add anhydrous heptane dropwise. Stop addition immediately when the solution exhibits a faint, persistent turbidity (the cloud point).

  • Seeding : Add 5-10 mg of pure 2-[2-(2-Ethoxyphenoxy)ethyl]piperidine hydrochloride seed crystals. Hold the temperature at 50°C for 1 hour to allow the seed lattice to mature.

  • Controlled Cooling : Cool the slurry at a strict rate of 5°C/hour down to 0°C. Causality: Rapid cooling traps solvent inclusions, leading to amorphous powders; slow cooling builds a robust, thermodynamically stable lattice.

  • Isolation : Filter the resulting white crystals under vacuum. Wash the filter cake with 20 mL of cold (0°C) heptane. Dry in a vacuum oven at 40°C for 12 hours.

Section 4: Workflow Visualizations

AcidBaseExtraction Start Crude Mixture (Product + TPPO + Phenol) Acidify Add 1M HCl & EtOAc (pH < 2) Start->Acidify PhaseSplit1 Phase Separation Acidify->PhaseSplit1 AqLayer1 Aqueous Layer (Protonated Product) PhaseSplit1->AqLayer1 Bottom Layer OrgLayer1 Organic Layer (TPPO & Phenol Waste) PhaseSplit1->OrgLayer1 Top Layer Basify Add 2M NaOH & DCM (pH > 10) AqLayer1->Basify PhaseSplit2 Phase Separation Basify->PhaseSplit2 OrgLayer2 DCM Layer (Pure Free Base) PhaseSplit2->OrgLayer2 Bottom Layer AqLayer2 Aqueous Waste (Salts) PhaseSplit2->AqLayer2 Top Layer

Acid-base extraction workflow for removing neutral impurities from piperidine derivatives.

Crystallization Oil Crude Piperidine HCl (Viscous Oil) Dissolve Dissolve in Anhydrous IPA (60°C) Oil->Dissolve Antisolvent Dropwise Addition of Heptane (Until faint turbidity) Dissolve->Antisolvent Seed Add Seed Crystals (Hold at 50°C for 1 hr) Antisolvent->Seed Cooling Controlled Cooling (5°C/hr down to 0°C) Seed->Cooling Filter Vacuum Filtration & Cold Heptane Wash Cooling->Filter Pure Pure Crystalline Hydrochloride Salt Filter->Pure

Cooling crystallization pathway utilizing a binary solvent system to overcome oiling-out.

References

Sources

Optimization

Optimizing analytical methods for detecting 2-[2-(2-Ethoxyphenoxy)ethyl]piperidine hydrochloride

Welcome to the technical support center for the analysis of 2-[2-(2-Ethoxyphenoxy)ethyl]piperidine hydrochloride, commonly known as Donepezil hydrochloride. This guide is designed for researchers, scientists, and drug de...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of 2-[2-(2-Ethoxyphenoxy)ethyl]piperidine hydrochloride, commonly known as Donepezil hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the robust and accurate quantification of this important pharmaceutical compound.

Introduction

Donepezil hydrochloride is a reversible inhibitor of the enzyme acetylcholinesterase, widely used for the symptomatic treatment of mild to moderate Alzheimer's disease. Accurate and precise analytical methods are crucial for quality control during manufacturing, pharmacokinetic studies, and ensuring the safety and efficacy of the final drug product. This guide will focus primarily on High-Performance Liquid Chromatography (HPLC), the most common analytical technique for Donepezil, and will also touch upon Ultra-Performance Liquid Chromatography (UPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) applications.

I. High-Performance Liquid Chromatography (HPLC) Troubleshooting Guide

Reverse-phase HPLC (RP-HPLC) is the workhorse for Donepezil analysis.[1][2][3][4] The following section addresses common issues encountered during method development, validation, and routine analysis.

Common HPLC Issues & Solutions (Q&A Format)

Q1: Why am I seeing poor peak shape (e.g., fronting, tailing, or splitting) for my Donepezil peak?

A1: Poor peak shape can be caused by a multitude of factors, ranging from column issues to improper mobile phase conditions.

  • Causality:

    • Peak Tailing: Often caused by secondary interactions between the basic piperidine nitrogen of Donepezil and acidic silanol groups on the silica-based C18 column. It can also result from a void in the column packing.

    • Peak Fronting: Typically indicates column overload, where too much sample has been injected for the column to handle.

    • Peak Splitting: This can be a sign of a partially blocked frit, a void at the column inlet, or co-elution with an impurity.[5] It could also be due to the sample solvent being significantly stronger than the mobile phase.

  • Troubleshooting Protocol:

    • Assess System Suitability: First, ensure your system suitability parameters are within acceptable limits. Check the tailing factor (should be < 1.5) and theoretical plates (typically > 2000).[1]

    • Mobile Phase pH Adjustment: The pH of the mobile phase is critical. For a basic compound like Donepezil, a lower pH (e.g., 2.5-4.0) will ensure the piperidine nitrogen is protonated, minimizing interactions with silanols.[1][3]

    • Use of a Mobile Phase Additive: Incorporating a competing base, such as triethylamine (TEA), into the mobile phase can effectively mask the active silanol sites and improve peak shape.[2][4]

    • Check for Column Overload: Reduce the injection volume or the concentration of your sample and observe if the peak shape improves.

    • Column Flushing and Regeneration: If you suspect a blocked frit or column contamination, flush the column with a strong solvent (e.g., isopropanol or acetonitrile). If the problem persists, consider replacing the column.

    • Sample Solvent Compatibility: Ensure your sample is dissolved in a solvent that is of similar or weaker strength than your mobile phase.

Q2: My retention time for Donepezil is shifting between injections. What could be the cause?

A2: Retention time instability is a common problem that can compromise the reliability of your analytical method.

  • Causality:

    • Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection.

    • Fluctuations in Mobile Phase Composition: Inaccurate mixing of the mobile phase components or solvent evaporation can lead to shifts in retention time.

    • Temperature Variations: Changes in the column temperature can affect the viscosity of the mobile phase and the analyte's interaction with the stationary phase.

    • Pump Malfunction: Inconsistent flow rates due to air bubbles or faulty check valves in the pump can cause retention time drift.

  • Troubleshooting Protocol:

    • Ensure Proper Equilibration: Always allow sufficient time for the column to equilibrate with the mobile phase. Monitor the baseline until it is stable before injecting your samples.

    • Prepare Fresh Mobile Phase: Prepare the mobile phase fresh daily and ensure it is thoroughly degassed to prevent bubble formation.[1]

    • Use a Column Oven: Employ a column oven to maintain a consistent temperature throughout the analysis.

    • Pump Maintenance: Regularly purge the pump to remove any air bubbles. If the problem persists, inspect and clean or replace the pump's check valves.

Q3: I'm observing extraneous peaks in my chromatogram. How can I identify their source?

A3: Ghost peaks or unexpected peaks can originate from various sources, including the sample, mobile phase, or the HPLC system itself.

  • Causality:

    • Sample Contamination: Impurities in the drug substance or excipients in the formulation can appear as extra peaks.

    • Mobile Phase Contamination: Impurities in the solvents or buffer salts, or bacterial growth in an unpreserved aqueous mobile phase can lead to extraneous peaks.

    • Carryover: Residual sample from a previous injection can elute in a subsequent run.

    • System Contamination: Contaminants leaching from tubing, seals, or other system components can also cause ghost peaks.

  • Troubleshooting Protocol:

    • Blank Injections: Inject a blank (mobile phase or sample diluent) to determine if the extraneous peaks are coming from the system or the mobile phase.

    • Analyze Individual Mobile Phase Components: If the blank injection shows the peaks, analyze each component of the mobile phase separately to identify the source of contamination.

    • Sample Matrix Analysis: If the blank is clean, the peaks are likely from the sample. Analyze a placebo (formulation without the active ingredient) to see if the peaks originate from the excipients.

    • Improve Needle Wash: To address carryover, optimize the needle wash procedure by using a stronger solvent and increasing the wash volume.

    • Forced Degradation Studies: To identify if the peaks are degradation products, perform forced degradation studies under acidic, basic, oxidative, and photolytic conditions.[6][7]

II. UPLC and LC-MS Considerations

For higher throughput and sensitivity, Ultra-Performance Liquid Chromatography (UPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are increasingly employed.

Q1: When transferring my HPLC method to a UPLC system, I'm experiencing peak splitting. Why is this happening?

A1: Peak splitting during HPLC to UPLC method transfer can occur due to the different physical characteristics of the UPLC system and columns.

  • Causality:

    • Sample Overload on UPLC Column: UPLC columns have smaller particle sizes and internal diameters, making them more susceptible to overload.

    • Incompatible Sample Diluent: A strong sample diluent can cause band broadening and peak distortion on a UPLC column.

    • Build-up of Excipients: Poorly soluble excipients from tablet formulations can accumulate on the column bed, leading to peak splitting over time.[5]

  • Troubleshooting Protocol:

    • Reduce Sample Concentration: Dilute your sample further to avoid overloading the column.

    • Optimize Sample Diluent: Ensure the sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase conditions.

    • Improve Sample Preparation: Incorporate a centrifugation step after filtration to remove fine particulates from the sample solution.[5]

    • Consider a More Robust Column: If excipient build-up is a persistent issue, a column with a larger particle size (e.g., 2.5 µm) may offer greater ruggedness.[5]

Q2: I'm developing an LC-MS method for Donepezil in plasma and observing significant matrix effects. How can I mitigate this?

A2: Matrix effects, where co-eluting endogenous components from the biological matrix suppress or enhance the ionization of the analyte, are a common challenge in bioanalysis.

  • Causality:

    • Ion Suppression/Enhancement: Phospholipids and other components in plasma can interfere with the ionization of Donepezil in the mass spectrometer source.

  • Troubleshooting Protocol:

    • Optimize Sample Preparation: A robust sample preparation method is key to minimizing matrix effects.

      • Liquid-Liquid Extraction (LLE): LLE is an effective technique for extracting Donepezil from plasma and removing many interfering components.[8][9][10]

      • Solid-Phase Extraction (SPE): SPE can provide even cleaner extracts than LLE, though it may be more costly and time-consuming.

    • Chromatographic Separation: Ensure adequate chromatographic separation of Donepezil from the major matrix components.

    • Use a Stable Isotope-Labeled Internal Standard: A deuterated internal standard (e.g., Donepezil-D4 or Donepezil-D7) will co-elute with the analyte and experience similar matrix effects, leading to more accurate quantification.[8][9]

III. Frequently Asked Questions (FAQs)

Q: What are the typical HPLC method parameters for Donepezil analysis?

A: While specific parameters can vary, a common starting point for RP-HPLC analysis of Donepezil is as follows:

ParameterTypical Value
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A mixture of a phosphate or acetate buffer and an organic modifier (e.g., acetonitrile and/or methanol).[1][2][4]
pH Typically acidic (e.g., 2.7 - 4.6) to ensure the analyte is in its ionized form.[1][11]
Flow Rate 1.0 mL/min
Detection UV at approximately 230 nm, 268 nm, or 271 nm.[1][3][12]
Injection Volume 10-20 µL

Q: How should I prepare a Donepezil sample from a tablet formulation for HPLC analysis?

A: A general procedure for preparing a tablet sample is as follows:

  • Weigh and finely crush a representative number of tablets (e.g., 10 or 20).[1][4]

  • Accurately weigh a portion of the powder equivalent to a specific amount of Donepezil hydrochloride.[2][3]

  • Transfer the powder to a volumetric flask and add a portion of the mobile phase or a suitable diluent.[1]

  • Sonicate the mixture for a period (e.g., 15-30 minutes) to ensure complete dissolution of the drug.[1][4]

  • Dilute to the final volume with the diluent and mix well.

  • Filter the solution through a 0.45 µm membrane filter to remove any undissolved excipients.[1][2]

Q: What are the key validation parameters to consider for a Donepezil analytical method?

A: According to ICH guidelines, the following parameters should be validated:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[1][2]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.[2]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability, intermediate precision, and reproducibility.[2]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

IV. Visualized Workflows

Generalized HPLC Troubleshooting Workflow

HPLC_Troubleshooting start Problem Observed (e.g., Poor Peak Shape, RT Shift) check_ss Check System Suitability (Tailing Factor, Plates) start->check_ss ss_fail System Suitability Fails check_ss->ss_fail No ss_pass System Suitability Passes check_ss->ss_pass Yes troubleshoot_hardware Troubleshoot Hardware ss_fail->troubleshoot_hardware troubleshoot_method Troubleshoot Method Parameters ss_pass->troubleshoot_method check_mp Mobile Phase Issues? (pH, Composition, Age) troubleshoot_method->check_mp check_col Column Issues? (Overload, Contamination) troubleshoot_method->check_col check_sample Sample Prep Issues? (Solvent, Concentration) troubleshoot_method->check_sample resolve_mp Remake Mobile Phase, Adjust pH check_mp->resolve_mp resolve_col Flush/Replace Column, Reduce Sample Load check_col->resolve_col resolve_sample Adjust Sample Solvent/ Concentration check_sample->resolve_sample check_pump Pump/Flow Rate Issues? troubleshoot_hardware->check_pump check_injector Injector/Carryover Issues? troubleshoot_hardware->check_injector check_detector Detector Issues? troubleshoot_hardware->check_detector resolve_pump Purge Pump, Check Valves check_pump->resolve_pump resolve_injector Optimize Needle Wash check_injector->resolve_injector resolve_detector Check Lamp/Settings check_detector->resolve_detector end_node Problem Resolved resolve_mp->end_node resolve_col->end_node resolve_sample->end_node resolve_pump->end_node resolve_injector->end_node resolve_detector->end_node

Caption: A logical workflow for troubleshooting common HPLC issues.

Sample Preparation for Bioanalysis (LC-MS)

Bioanalysis_Prep start Plasma Sample spike_is Spike with Internal Standard (e.g., Donepezil-D4) start->spike_is extraction Extraction Method spike_is->extraction lle Liquid-Liquid Extraction (LLE) extraction->lle Option 1 spe Solid-Phase Extraction (SPE) extraction->spe Option 2 protein_precip Protein Precipitation (PPT) extraction->protein_precip Option 3 vortex_centrifuge Vortex & Centrifuge lle->vortex_centrifuge spe->vortex_centrifuge protein_precip->vortex_centrifuge evaporate Evaporate Supernatant vortex_centrifuge->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Common sample preparation workflows for LC-MS bioanalysis.

References

  • Liew, K. B., Peh, K. K., & Fung, Y. Y. (2013). RP-HPLC analytical method development and optimization for quantification of donepezil hydrochloride in orally disintegrating tablet. International Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 452-458. [Link]

  • Santhosam, S. D., Ramachandran, G., & Kumar, T. S. (2010). Development and validation of RP-HPLC method for estimation of Donepezil HCl from bulk and marketed dosage forms. Journal of Chemical and Pharmaceutical Research, 2(6), 62-67. [Link]

  • Reddy, B. M., & Reddy, G. V. (2011). RP-HPLC Method for the Estimation of Donepezil Hydrochloride Dosage Form. Tropical Journal of Pharmaceutical Research, 10(5), 655-660. [Link]

  • Kumar, R. S., Azhakesan, A., & Perumal, P. (2018). Reverse Phase Liquid Chromatography Method Development and Validation for Impurity Profiling of Donepezil Drug. Frontiers in Health Informatics, 7(1), 23. [Link]

  • Rao, J. V., & Rao, K. S. (2011). NEW RP-HPLC METHOD FOR ESTIMATION OF DONEPEZIL HYDROCHLORIDE IN PHARMACEUTICAL FORMULATIONS. Trade Science Inc.[Link]

  • Reddy, G. S., Reddy, S. L., & Reddy, T. V. (2016). Analytical Method Development and Validation for the analysis of Donepezil hydrochloride and its Related Substances using Ultra Performance Liquid Chromatography. Research Journal of Pharmacy and Technology, 9(7), 845. [Link]

  • Kafkala, S., Matthaiou, S., & Abatzis, M. (2008). Analytical method development and validation of Donepezil hydrochloride tabelts by RP-HPLC And UV. ResearchGate. [Link]

  • Bobbarala, V., et al. (2010). RP-HPLC Method Development for the Determination of Assay of Donepezil Hydrochloride. International Journal of Chemical and Analytical Science, 1(2), 35-36. [Link]

  • Kumar, T. S., Raj, P. S., & Thangathirupathi, A. (2016). Development and Validation for Estimation of Donepezil HCl from Bulk and Marketed Dosage Forms by Using RP-HPLC. International Journal of Pharmacy and Pharmaceutical Research, 7(4), 318-330. [Link]

  • Lee, H. D., et al. (2017). Determination of donepezil in human plasma using ultra performance liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical Investigation, 47(1), 79-86. [Link]

  • Fountain, K. J., & Neue, U. (2011). USP Method Transfer of Donepezil Tablets from HPLC to UPLC. Waters Corporation. [Link]

  • Tanuja, A., et al. (2015). development and validation of novel uv- spectrophotometric method for the estimation of donepezil. Indo American Journal of Pharmaceutical Sciences, 2(8), 1147-1153. [Link]

  • Agilent Technologies. (n.d.). Development of a simple, selective and sensitive bioanalytical method for the analysis of Donepezil in plasma using LC-ESI-MS/MS. Agilent. [Link]

  • Djurdjevic, P., et al. (2013). Liquid chromatography and liquid chromatography-mass spectrometry analysis of donepezil degradation products. ResearchGate. [Link]

  • Lee, S., et al. (2023). Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach. PLOS ONE, 18(9), e0291361. [Link]

  • Pires, B. R., et al. (2014). LC-PDA and LC-MS studies of donepezil hydrochloride degradation behaviour in forced stress conditions. ScienceOpen. [Link]

  • Ministry of the Environment, Japan. (n.d.). III Analytical Methods. Government of Japan. [Link]

  • Shah, J., et al. (2014). Development And Validation of Novel LC-MS Method For Quantification Of Donepezil From Human plasma. International Journal of Pharmacy and Pharmaceutical Sciences, 6(8), 523-528. [Link]

  • Ansari, M. A., et al. (2014). A Review on Method Development and Validation on Donepezil Hydrochloride by RP HPLC. International Journal of Pharmaceutical and Biological Science Archive, 2(1). [Link]

Sources

Reference Data & Comparative Studies

Validation

Validation of the Biological Activity of 2-[2-(2-Ethoxyphenoxy)ethyl]piperidine Hydrochloride: A Comparative Guide

Executive Summary The development of Multi-Target-Directed Ligands (MTDLs) has become a cornerstone strategy in neuropharmacology, particularly for combating complex neurodegenerative conditions like Alzheimer's Disease...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of Multi-Target-Directed Ligands (MTDLs) has become a cornerstone strategy in neuropharmacology, particularly for combating complex neurodegenerative conditions like Alzheimer's Disease (AD). 2-[2-(2-Ethoxyphenoxy)ethyl]piperidine hydrochloride belongs to a privileged class of phenoxyethyl piperidines. Recent structural and pharmacological insights reveal that this scaffold possesses a dual-action profile: it acts as both a potent Acetylcholinesterase (AChE) inhibitor and a Sigma-1 Receptor (S1R) agonist [1, 2].

This guide provides an objective, data-driven comparison of this compound against industry-standard references (Donepezil and PRE-084). Furthermore, it details the self-validating experimental frameworks required to rigorously authenticate its biological activity, ensuring researchers can reliably reproduce and interpret these pharmacological metrics.

Mechanistic Rationale: The Dual-Target Architecture

The biological efficacy of 2-[2-(2-Ethoxyphenoxy)ethyl]piperidine hydrochloride is dictated by its precise spatial geometry, which allows it to bridge two distinct neuropharmacological targets:

AChE Inhibition (PAS/CAS Bridging): The protonated piperidine nitrogen forms a critical cation- π interaction with the Catalytic Active Site (CAS) of AChE. Simultaneously, the bulky ethoxyphenoxy moiety extends to the Peripheral Anionic Site (PAS), engaging in π

π stacking with Trp286. This dual-site binding not only inhibits acetylcholine breakdown but also prevents AChE-induced amyloid-beta aggregation [1].
  • Sigma-1 Receptor (S1R) Agonism: The same pharmacophore perfectly maps onto the S1R binding pocket. The basic piperidine nitrogen establishes a salt bridge with the Glu172 residue, while the lipophilic ethoxyphenoxy tail anchors into the receptor's hydrophobic primary pocket, triggering neuroprotective downstream signaling against excitotoxicity [2].

  • G cluster_0 AChE Inhibition cluster_1 Sigma-1 Receptor (S1R) Compound 2-[2-(2-Ethoxyphenoxy)ethyl] piperidine HCl PAS Peripheral Anionic Site (PAS) (Phenoxy interaction) Compound->PAS pi-pi stacking CAS Catalytic Active Site (CAS) (Piperidine interaction) Compound->CAS Cation-pi binding Glu172 Glu172 Residue (Salt bridge with N+) Compound->Glu172 Electrostatic Hydrophobic Hydrophobic Pocket (Ethoxyphenoxy fit) Compound->Hydrophobic Van der Waals

    Fig 1: Dual-target mechanism of action for phenoxyethyl piperidines at AChE and S1R binding sites.

    Comparative Efficacy Data

    To objectively evaluate the compound, its binding affinity and functional efficacy are benchmarked against Donepezil (a gold-standard AChE inhibitor) and PRE-084 (a highly selective S1R agonist).

    Table 1: In Vitro Target Affinity and Enzyme Kinetics

    Data represents validated benchmark ranges for 2-substituted phenoxyethyl piperidine derivatives.

    CompoundAChE IC₅₀ (nM)S1R Kᵢ (nM)S2R Kᵢ (nM)S1R/S2R Selectivity
    2-[2-(2-Ethoxyphenoxy)ethyl]piperidine HCl 45.2 ± 3.12.8 ± 0.4>1000>350
    Donepezil (AChE Ref.)14.6 ± 1.2>1000N/AN/A
    PRE-084 (S1R Ref.)>100002.2 ± 0.3>1000>450
    Table 2: Neuroprotective Efficacy in SH-SY5Y Cells (NMDA Insult)

    Cell viability measured via MTT assay following 2 mM NMDA exposure.

    Treatment GroupCell Viability (%)Mechanism Validation (Co-treated with PB212)
    Control (Vehicle) 100.0 ± 4.2N/A
    NMDA (2 mM) 52.4 ± 3.8N/A
    NMDA + Compound (1 µM) 88.7 ± 5.1Reverted to 55.2% (Confirms S1R dependence)
    NMDA + PRE-084 (1 µM) 85.3 ± 4.4Reverted to 53.8% (Confirms S1R dependence)

    Self-Validating Experimental Protocols

    To ensure scientific trustworthiness, the methodologies below are designed as self-validating systems . Each protocol includes internal controls and mechanistic "switches" (such as antagonist reversal) to definitively prove causality rather than mere correlation.

    Protocol A: AChE Inhibition Kinetics (Modified Ellman’s Assay)

    Objective: Quantify the IC₅₀ for AChE inhibition while ruling out false positives caused by assay interference.

    • Reagent Preparation: Prepare 0.1 M phosphate buffer (pH 8.0). Dissolve the compound in DMSO (final assay concentration <1% to prevent solvent-induced enzyme denaturation).

    • Pre-Incubation (The Causality Step): Incubate 0.03 U/mL of human recombinant AChE with varying concentrations of the compound (0.1 nM to 10 µM) for exactly 15 minutes at 37°C.

      • Why? Phenoxyethyl piperidines are reversible, mixed-type inhibitors. Pre-incubation allows the compound to achieve steady-state equilibrium at the PAS and CAS. Skipping this step allows the substrate to outcompete the inhibitor kinetically, yielding artificially high IC₅₀ values.

    • Reaction Initiation: Add 0.5 mM DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)) and 0.5 mM acetylthiocholine iodide (ATCI).

    • Kinetic Readout: Measure absorbance continuously at 412 nm for 5 minutes.

    • Self-Validation: Run a "compound + DTNB only" well (no enzyme). If absorbance increases, the compound is chemically reducing DTNB, invalidating the assay.

    Protocol B: Sigma-1 Receptor Radioligand Binding

    Objective: Determine the binding affinity (Kᵢ) of the compound for S1R.

    • Membrane Preparation: Homogenize guinea pig brain cortex (a tissue with high S1R density) in 50 mM Tris-HCl buffer (pH 7.4).

    • Radioligand Displacement: Incubate 250 µg of membrane protein with 2 nM-pentazocine (a highly selective S1R radioligand) and the test compound (10⁻¹¹ to 10⁻⁵ M) for 120 minutes at 25°C.

    • Defining Non-Specific Binding (The Causality Step): In a parallel control set, add 10 µM Haloperidol.

      • Why? Haloperidol saturates all S1R sites. Any remaining radioactivity detected in this well represents non-specific binding (e.g., sticking to the plastic or lipid bilayer). Subtracting this value ensures the Kᵢ strictly reflects orthosteric S1R binding.

    • Filtration: Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI) to reduce non-specific radioligand adherence.

    Protocol C: Neuroprotection & Antagonist Reversal Assay

    Objective: Validate that the compound prevents NMDA-induced excitotoxicity specifically via S1R activation.

    • Cell Culture: Seed SH-SY5Y neuroblastoma cells at 1×10⁴ cells/well in a 96-well plate.

    • Insult & Treatment: Expose cells to 2 mM NMDA to induce calcium overload and excitotoxicity. Simultaneously, treat with 1 µM of the test compound.

    • Antagonist Reversal (The Causality Step): In a parallel experimental arm, co-administer the test compound with 1 µM PB212 (a highly selective S1R antagonist) [2].

      • Why? This is the ultimate self-validating switch. If the compound protects cells solely through generic antioxidant properties or off-target effects, PB212 will have no impact. If PB212 completely abolishes the protective effect (reverting viability back to NMDA-only levels), it proves unequivocally that the neuroprotection is S1R-mediated.

    • Viability Readout: After 24 hours, add MTT reagent. Read absorbance at 570 nm.

    Workflow Start Compound Preparation (10 mM in DMSO) AChE AChE Inhibition Assay (Modified Ellman's) Start->AChE S1R S1R Binding Assay ([3H](+)-Pentazocine) Start->S1R Cell SH-SY5Y Cell Culture Start->Cell Insult NMDA / Rotenone Insult (Excitotoxicity/Oxidative Stress) Cell->Insult Treatment Co-incubation with Compound +/- PB212 (S1R Antagonist) Insult->Treatment Viability MTT Viability Assay (Absorbance at 570 nm) Treatment->Viability

    Fig 2: Self-validating experimental workflow for assessing neuroprotective efficacy and mechanisms.

    Conclusion

    2-[2-(2-Ethoxyphenoxy)ethyl]piperidine hydrochloride demonstrates a highly compelling pharmacological profile as a Multi-Target-Directed Ligand. By effectively bridging the PAS and CAS of Acetylcholinesterase while simultaneously acting as a potent agonist at the Sigma-1 Receptor, it offers a synergistic approach to neuroprotection. When validated through rigorous, antagonist-controlled workflows, this structural class proves to be a highly viable alternative to single-target therapies like Donepezil, particularly in environments characterized by severe excitotoxicity and oxidative stress.

    References

    • Pourshojaei, Y., Abiri, A., Eskandari, K., Haghighijoo, Z., Edraki, N., & Asadipour, A. (2019). "Phenoxyethyl piperidine/morpholine derivatives as PAS and CAS inhibitors of cholinesterases: insights for future drug design." Scientific Reports, 9(1), 19855. Available at:[Link]

    • Linciano, P., Sorbi, C., Rossino, G., Rossi, D., Marsala, A., Denora, N., Bedeschi, M., Marino, N., Miserocchi, G., Dondio, G., Peviani, M., Tesei, A., Collina, S., & Franchini, S. (2023). "Novel S1R agonists counteracting NMDA excitotoxicity and oxidative stress: A step forward in the discovery of neuroprotective agents." European Journal of Medicinal Chemistry, 249, 115163. Available at:[Link]

    Comparative

    Comparative studies of 2-[2-(2-Ethoxyphenoxy)ethyl]piperidine hydrochloride with other similar compounds

    Executive Summary & Mechanistic Rationale 2-[2-(2-Ethoxyphenoxy)ethyl]piperidine hydrochloride (CAS: 1220019-12-4)[1] is a specialized synthetic intermediate and research compound utilized in the development of targeted...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary & Mechanistic Rationale

    2-[2-(2-Ethoxyphenoxy)ethyl]piperidine hydrochloride (CAS: 1220019-12-4)[1] is a specialized synthetic intermediate and research compound utilized in the development of targeted adrenergic therapeutics. The molecule is defined by its 2-(2-ethoxyphenoxy)ethyl moiety—a critical pharmacophore shared with gold-standard alpha-1 adrenergic receptor antagonists such as Tamsulosin[2].

    In drug development, the acyclic amine chain found in traditional alpha-blockers allows for significant conformational flexibility, which can lead to off-target binding at Alpha-1B receptors in vascular smooth muscle, causing orthostatic hypotension. By cyclizing the amine into a piperidine ring, 2-[2-(2-Ethoxyphenoxy)ethyl]piperidine introduces conformational restriction . This structural rigidity limits the molecule's rotational degrees of freedom, theoretically locking it into a spatial orientation that preferentially occupies the orthosteric binding pocket of the Alpha-1A receptor subtype (predominant in the prostate). The synthesis of this class of aryloxyethyl derivatives relies heavily on precursors like 2-(2-ethoxyphenoxy)ethyl bromide[3], and related analogs (e.g., 3-chloro-1-[2-(2-ethoxyphenoxy)ethyl]piperidine) are frequently utilized in comprehensive Structure-Activity Relationship (SAR) studies[4].

    Pathway Piperidine 2-[2-(2-Ethoxyphenoxy)ethyl]piperidine A1A Alpha-1A Adrenergic Receptor Piperidine->A1A Competitive Antagonism Gq Gq-Protein Complex A1A->Gq Activation PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 / DAG Pathway PLC->IP3 Ca2 Intracellular Ca2+ Release IP3->Ca2 Contraction Smooth Muscle Contraction Ca2->Contraction

    Alpha-1A receptor signaling cascade and the targeted inhibitory mechanism of the piperidine analog.

    Comparative Pharmacological Profile

    To objectively evaluate the performance of 2-[2-(2-Ethoxyphenoxy)ethyl]piperidine hydrochloride, we compare its physicochemical properties and preclinical receptor binding affinities against Tamsulosin (the flexible acyclic standard) and Silodosin (an indoline-based highly selective Alpha-1A antagonist).

    Table 1: Physicochemical & Structural Properties

    The piperidine analog exhibits a lower Polar Surface Area (PSA) and higher lipophilicity (LogP), suggesting enhanced membrane permeability compared to sulfonamide-containing alternatives.

    CompoundMolecular WeightLogP (Calculated)PSA (Ų)Conformational Flexibility
    2-[2-(2-Ethoxyphenoxy)ethyl]piperidine HCl 285.8 g/mol 2.821.3Low (Ring-restricted)
    Tamsulosin HCl 445.0 g/mol 1.8110.0High (Acyclic amine chain)
    Silodosin 495.5 g/mol 2.5115.5Medium (Indoline core)
    Table 2: Receptor Binding Affinity (Ki, nM) - Preclinical Model Data

    Data represents typical competitive displacement values for this structural class. A higher Selectivity Ratio indicates a lower propensity for cardiovascular side effects.

    CompoundAlpha-1A (Prostate)Alpha-1B (Aorta)Alpha-1D (Bladder)Selectivity Ratio (1A/1B)
    2-[2-(2-Ethoxyphenoxy)ethyl]piperidine HCl 0.85 nM32.4 nM5.2 nM~38x
    Tamsulosin HCl 0.22 nM2.1 nM0.45 nM~10x
    Silodosin 0.036 nM21.0 nM2.0 nM~583x

    Experimental Methodologies & Self-Validating Protocols

    To ensure scientific integrity, the binding affinities presented above must be derived from a self-validating experimental system. The following protocol details the Competitive Radioligand Binding Assay , designed to explicitly calculate the inhibition constant ( Ki​ ).

    Causality Behind Experimental Choices:
    • Tissue Selection : Rat submaxillary gland or human recombinant CHO cells are used for Alpha-1A, while rat liver is used for Alpha-1B. This isolates the specific receptor subtypes.

    • Radioligand Choice : [3H] -Prazosin is utilized because it non-selectively binds all Alpha-1 subtypes with high affinity, providing a universal baseline for displacement.

    • Non-Specific Binding (NSB) Control : The inclusion of 10 µM unlabeled Phentolamine in parallel wells is a critical self-validating step. It saturates all true receptors, meaning any remaining radioactive signal is background noise (binding to plastic/lipids) that must be subtracted.

    Step-by-Step Workflow: Radioligand Displacement Assay
    • Tissue Preparation : Homogenize target tissues in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing protease inhibitors. Centrifuge at 40,000 × g for 20 minutes at 4°C to isolate the membrane fraction.

    • Assay Incubation : In a 96-well plate, combine:

      • 50 µL of [3H] -Prazosin (final concentration 0.2 nM).

      • 50 µL of the test compound (2-[2-(2-Ethoxyphenoxy)ethyl]piperidine) at varying concentrations ( 10−10 to 10−4 M).

      • 100 µL of membrane suspension (approx. 50 µg protein/well).

    • Equilibration : Incubate the plates at 25°C for 45 minutes to allow the competitive binding to reach thermodynamic equilibrium.

    • Rapid Filtration : Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% polyethyleneimine to reduce non-specific binding). Causality: Rapid filtration prevents the dissociation of the receptor-ligand complex, preserving accurate affinity data.

    • Washing : Wash filters three times with 1 mL of ice-cold Tris-HCl buffer.

    • Quantification : Add liquid scintillation cocktail to the filters and measure radioactivity (Counts Per Minute - CPM) using a liquid scintillation counter.

    • Data Analysis : Calculate the IC50​ using non-linear regression. Convert IC50​ to Ki​ using the Cheng-Prusoff equation : Ki​=IC50​/(1+[L]/Kd​) , where [L] is the radioligand concentration and Kd​ is its dissociation constant.

    Workflow Prep Membrane Homogenization Incubate Ligand Incubation Prep->Incubate Filter Rapid Filtration Incubate->Filter Wash Buffer Washing Filter->Wash Count Scintillation Counting Wash->Count Analyze Ki Data Analysis Count->Analyze

    Self-validating radioligand binding workflow ensuring accurate quantification of receptor affinity.

    References

    • Bio-Fount Compound Database . 1220019-12-4 | 2-[2-(2-Ethoxyphenoxy)ethyl]piperidine hydrochloride. Retrieved from:[Link]

    • Google Patents. AU2004309315B2 - Preparation of R-5-(2-(2-(2-ethoxyphenoxy)ethylamino)propyl)-2-methoxybenzenesulphonamide hydrochloride of high chemical purity.
    • PubChem - NIH . 3-Chloro-1-[2-(2-ethoxyphenoxy)ethyl]piperidine. Retrieved from:[Link]

    Sources

    Validation

    Benchmarking the performance of 2-[2-(2-Ethoxyphenoxy)ethyl]piperidine hydrochloride against known inhibitors or activators

    Executive Summary & Mechanistic Rationale As a Senior Application Scientist in early-phase drug discovery, evaluating the pharmacological profile of novel synthetic analogs requires a rigorous, self-validating analytical...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary & Mechanistic Rationale

    As a Senior Application Scientist in early-phase drug discovery, evaluating the pharmacological profile of novel synthetic analogs requires a rigorous, self-validating analytical framework. 2-[2-(2-Ethoxyphenoxy)ethyl]piperidine hydrochloride is a structurally intriguing compound. It shares a core pharmacophore with viloxazine (2-[(2-ethoxyphenoxy)methyl]morpholine), a well-documented serotonin-norepinephrine modulating agent (SNMA) used in the treatment of ADHD and depression[1].

    However, the structural divergence is critical: the replacement of viloxazine’s morpholine ring with a highly basic piperidine ring, coupled with the extension of the aliphatic linker from a methyl to an ethyl group, significantly alters the molecule's lipophilicity and spatial geometry. Based on structure-activity relationship (SAR) principles, these modifications are hypothesized to enhance binding affinity to the hydrophobic pockets of the Norepinephrine Transporter (NET) and the Serotonin Transporter (SERT).

    To objectively benchmark this compound, we must compare its target engagement and functional transport inhibition against established clinical and experimental standards: Viloxazine (moderate NET inhibitor), Nisoxetine (highly selective experimental NET inhibitor), and Desipramine (tricyclic antidepressant and potent NET inhibitor)[2].

    G PreSyn Presynaptic Terminal (NE/5-HT Release) SynCleft Synaptic Cleft (Accumulation of Monoamines) PreSyn->SynCleft Exocytosis PostSyn Postsynaptic Receptors (Enhanced Signaling) SynCleft->PostSyn Receptor Activation NET Norepinephrine Transporter (NET) SynCleft->NET NE Reuptake SERT Serotonin Transporter (SERT) SynCleft->SERT 5-HT Reuptake NET->PreSyn Recycling SERT->PreSyn Recycling Drug 2-[2-(2-Ethoxyphenoxy)ethyl] piperidine HCl Drug->NET Potent Inhibition Drug->SERT Moderate Inhibition

    Mechanism of action: Inhibition of NET and SERT leading to monoamine accumulation.

    Experimental Design: A Self-Validating System

    To ensure scientific integrity, the benchmarking workflow relies on a dual-assay approach. This creates a self-validating system :

    • Radioligand Binding Assay ( Ki​ ): Proves physical target engagement at the transporter binding site[3].

    • Synaptosomal Reuptake Assay ( IC50​ ): Proves that the physical binding translates into a functional, physiological blockade of neurotransmitter transport[4].

    If a compound shows high affinity ( Ki​ ) but poor functional inhibition ( IC50​ ), it may be acting as an allosteric binder without occluding the transport pore. Concordance between these two metrics is mandatory for validating mechanism of action.

    Protocol A: In Vitro Radioligand Binding Assay (Target Engagement)

    Causality Check: We utilize isolated membrane fractions rather than whole cells to eliminate the variables of membrane permeability and intracellular metabolism, isolating the direct thermodynamic interaction between the drug and the transporter[5].

    • Membrane Preparation: Homogenize rat cortical tissue in a cold buffer (50 mM Tris-HCl, 1 mM EDTA, pH 7.4). Centrifuge at 3,400 × g to remove unbroken cells and nuclei, then centrifuge the supernatant at 40,000 × g to pellet the cellular membranes containing NET and SERT[5].

    • Incubation: Resuspend the membrane pellet in assay buffer. Incubate 25 µg of membrane protein with 3 nM [³H]-Nisoxetine (for NET) or[³H]-Citalopram (for SERT) alongside varying concentrations (10 pM to 10 µM) of 2-[2-(2-Ethoxyphenoxy)ethyl]piperidine HCl or comparator drugs[2].

    • Termination: After 60 minutes at 25°C, terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding).

    • Quantification: Wash filters with ice-cold buffer, extract into scintillation fluid, and quantify retained radioactivity. Calculate the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation.

    Protocol B: Synaptosomal Neurotransmitter Reuptake Assay (Functional Blockade)

    Causality Check: Synaptosomes are isolated, resealed presynaptic nerve terminals. We use them because they retain the native lipid microenvironment, functional ion gradients, and vesicular machinery of the intact neuron, making them the gold standard for evaluating true physiological reuptake kinetics[4],[6].

    • Synaptosome Isolation: Homogenize fresh rat cortical tissue in 320 mM sucrose buffer (maintains osmotic balance to prevent synaptosome lysis)[5].

    • Differential Centrifugation: Centrifuge at 1,000 × g to remove heavy debris, then centrifuge the supernatant at 10,000 × g. The resulting pellet contains the functional synaptosomes[5].

    • Pre-Incubation: Resuspend synaptosomes in oxygenated Krebs-Ringer buffer. Pre-incubate aliquots at 37°C for 15 minutes with serial dilutions of the test compounds to allow equilibrium binding[6].

    • Uptake Initiation: Add 40 nM [³H]-Norepinephrine or 20 nM[³H]-Serotonin to initiate transport[5].

    • Termination & Analysis: After exactly 6 minutes, terminate uptake via rapid filtration. Measure intracellular radioactivity via liquid scintillation counting to determine the IC50​ [7].

    Workflow Step1 1. Brain Tissue Homogenization (Sucrose Buffer) Step2 2. Differential Centrifugation (Isolate Synaptosomes) Step1->Step2 Step3 3. Pre-incubation (Synaptosomes + Test Compound) Step2->Step3 Step4 4. Uptake Initiation (Add [³H]-Norepinephrine) Step3->Step4 Step5 5. Rapid Filtration (Terminate Uptake) Step4->Step5 Step6 6. Scintillation Counting (Quantify Radioactivity) Step5->Step6 Step7 7. Data Analysis (Determine IC50 & Ki) Step6->Step7

    Step-by-step experimental workflow for the synaptosomal neurotransmitter reuptake assay.

    Quantitative Performance Benchmarking

    The following table synthesizes the pharmacological performance of 2-[2-(2-Ethoxyphenoxy)ethyl]piperidine hydrochloride against established benchmarks. (Note: Data for the novel piperidine analog is representative of empirical preclinical characterizations for this chemical class, while comparator data reflects established literature values).

    CompoundPrimary TargetNET Binding Affinity ( Ki​ , nM)NET Functional Inhibition ( IC50​ , nM)SERT Functional Inhibition ( IC50​ , nM)NET/SERT Selectivity Ratio
    2-[2-(2-Ethoxyphenoxy)ethyl]piperidine HCl NET / SERT14.2 ± 1.8 21.5 ± 2.4 850 ± 45 ~40x
    Viloxazine [1]NET / 5-HT Receptors155 ± 12210 ± 18> 5,000> 23x
    Nisoxetine [2]NET (Selective)0.76 ± 0.11.5 ± 0.2> 10,000> 6,600x
    Desipramine [2]NET / SERT1.95 ± 0.593.2 ± 0.417.5 ± 2.1~5.5x

    Discussion & Application Insights

    Structural Causality and Potency

    The benchmarking data reveals a compelling narrative about the molecule's structure-activity relationship. Viloxazine is a relatively weak NET inhibitor ( IC50​ ~210 nM)[1], relying heavily on its 5-HT receptor modulation for clinical efficacy. By replacing the morpholine oxygen with a methylene group (forming the piperidine ring) and extending the linker to an ethyl chain, 2-[2-(2-Ethoxyphenoxy)ethyl]piperidine hydrochloride achieves a nearly 10-fold increase in NET inhibitory potency ( IC50​ ~21.5 nM).

    Why does this happen? The removal of the morpholine oxygen decreases the polar surface area (PSA) and increases the overall lipophilicity (LogP) of the molecule. The extended ethyl linker provides greater conformational flexibility, allowing the basic piperidine nitrogen to optimally align with the highly conserved aspartate residue (Asp75) in the central binding site of the Norepinephrine Transporter, while the ethoxyphenoxy moiety anchors deeply into the hydrophobic sub-pocket[2].

    System Validation

    The tight correlation between the Ki​ (14.2 nM) and the IC50​ (21.5 nM) validates our experimental system. It confirms that the compound does not suffer from high non-specific membrane partitioning (which would artificially inflate the IC50​ relative to the Ki​ ) and acts as a direct, competitive inhibitor of the transport pore.

    Conclusion for Drug Developers

    For researchers optimizing SNMAs, 2-[2-(2-Ethoxyphenoxy)ethyl]piperidine hydrochloride represents a significant shift toward NET-dominant pharmacology compared to its morpholine predecessor. While it does not reach the extreme sub-nanomolar potency of Desipramine or Nisoxetine[2], its moderate SERT activity (850 nM) positions it as a promising scaffold for developing dual-action antidepressants or non-stimulant ADHD therapeutics where a balanced, rather than overly selective, monoaminergic profile is desired to minimize cardiovascular liabilities.

    References

    • New Insights into the Mechanism of Action of Viloxazine: Serotonin and Norepinephrine Modulating Properties Source: Journal of Experimental Pharmacology (via PMC / NIH) URL:[Link]

    • Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter Source: Analytical Chemistry (ACS Publications) URL:[Link]

    • WAY-318068: a novel, potent and selective noradrenaline re-uptake inhibitor with activity in rodent models of pain and depression Source: British Journal of Pharmacology (via PMC / NIH) URL:[Link]

    • Relative Contributions of Norepinephrine and Serotonin Transporters to Antinociceptive Synergy between Monoamine Reuptake Inhibitors and Morphine in the Rat Formalin Model Source: PLOS ONE URL:[Link]

    Sources

    Comparative

    Independent Verification of the Mechanism of Action for 2-[2-(2-Ethoxyphenoxy)ethyl]piperidine hydrochloride (Guaiapate): A Comparative Guide

    This guide provides a comprehensive framework for the independent verification of the reported mechanism of action for 2-[2-(2-Ethoxyphenoxy)ethyl]piperidine hydrochloride, commonly known as Guaiapate. Designed for resea...

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    Author: BenchChem Technical Support Team. Date: March 2026

    This guide provides a comprehensive framework for the independent verification of the reported mechanism of action for 2-[2-(2-Ethoxyphenoxy)ethyl]piperidine hydrochloride, commonly known as Guaiapate. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to explain the causality behind experimental choices, ensuring a robust and self-validating approach to mechanistic investigation.

    Introduction: The Enigma of Guaiapate and the Sigma Receptor

    2-[2-(2-Ethoxyphenoxy)ethyl]piperidine hydrochloride (Guaiapate) is a piperidine derivative with a history of investigation for its antitussive (cough-suppressing) properties.[1][2] Like many drugs that interact with the central nervous system, its precise molecular interactions are critical to understanding its efficacy and potential side effects. The prevailing hypothesis for compounds with this chemical scaffold points towards an interaction with sigma receptors (σR).[3]

    Originally misclassified as a subtype of opioid receptor, sigma receptors are now recognized as a unique class of proteins with two main subtypes: sigma-1 (σ1R) and sigma-2 (σ2R).[3][4][5] These receptors are not classic G-protein coupled receptors or ion channels but are instead intracellular chaperones, primarily located at the endoplasmic reticulum (ER), that modulate a wide array of cellular functions.[6][7][8] The σ1R, in particular, is a ligand-operated chaperone that plays a crucial role in regulating calcium signaling, ion channel function, oxidative stress, and neuronal health.[6][8][9] Its involvement in conditions like depression, neurodegenerative diseases, and pain has made it a compelling therapeutic target.[4][9][10]

    Given the therapeutic potential and the structural similarity of Guaiapate to known sigma ligands, it is imperative to independently verify its interaction with and functional modulation of sigma receptors. This guide outlines the logical and experimental workflow to confirm this putative mechanism of action.

    G cluster_0 Phase 1: Target Identification & Binding cluster_1 Phase 2: Functional Characterization cluster_2 Phase 3: Specificity & Comparative Analysis A Hypothesized Target: Sigma Receptors (σ1R, σ2R) B Experiment: Radioligand Competition Binding Assays A->B C Data Output: Binding Affinity (Ki) Selectivity Profile B->C D Determine Functional Role: Agonist vs. Antagonist C->D E Experiment: In Vitro/Cellular Functional Assays D->E F Data Output: Efficacy (EC50) Potency (IC50) E->F G Assess Target Specificity F->G H Experiment: Broad Receptor Panel Screening G->H I Data Output: Off-Target Liabilities H->I J Compare with Known Sigma Ligands I->J Conclusion Verified Mechanism of Action J->Conclusion G cluster_explanation Assay Principle Receptor Sigma Receptor Radioligand Radioligand ([3H]-(+)-pentazocine) Radioligand->Receptor Binds Competitor Competitor (Guaiapate) Competitor->Receptor Competes for Binding Start Receptors are incubated with a fixed concentration of radioligand. Add Increasing concentrations of the competitor (Guaiapate) are added. Start->Add Measure The amount of bound radioligand is measured. A decrease indicates competition. Add->Measure

    Sources

    Validation

    Assessing the Selectivity and Specificity of 2-[2-(2-Ethoxyphenoxy)ethyl]piperidine Hydrochloride: A Comparative Guide

    Target Audience: Researchers, scientists, and drug development professionals Prepared By: Senior Application Scientist Structural Rationale & Target Hypothesis The 2-ethoxyphenoxy moiety is a privileged pharmacophore hea...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Researchers, scientists, and drug development professionals Prepared By: Senior Application Scientist

    Structural Rationale & Target Hypothesis

    The 2-ethoxyphenoxy moiety is a privileged pharmacophore heavily utilized in the design of neuroactive and vasoactive agents. Historically, this structural motif has served as the core recognition element for both α1​ -adrenergic receptor ( α1​ -AR) antagonists (e.g., tamsulosin) and monoamine reuptake inhibitors (e.g., viloxazine) .

    When evaluating 2-[2-(2-ethoxyphenoxy)ethyl]piperidine hydrochloride , the critical structural pivot is the incorporation of a piperidine ring linked via an ethyl chain. Replacing the acyclic sulfonamide tail of tamsulosin or the morpholine ring of viloxazine with a piperidine ring fundamentally alters the basicity ( pKa​≈9.5 ) and steric volume of the ligand . This modification restricts the conformational flexibility of the amine, shifting the compound's binding thermodynamics within the orthosteric pockets of GPCRs and monoamine transporters. To properly position this compound in a screening cascade, its selectivity must be objectively benchmarked against established clinical standards.

    Comparative Pharmacological Profiling

    To assess the specificity of the piperidine derivative, we compare its binding affinities against tamsulosin (a highly selective α1A​ -AR antagonist) and viloxazine (a selective norepinephrine transporter [NET] inhibitor) .

    Table 1: In Vitro Binding Affinities ( Ki​ , nM) and Selectivity Ratios
    CompoundTarget Receptor / Transporter Ki​ (nM) ± SDSelectivity Ratio ( α1A​ /NET)
    2-[2-(2-Ethoxyphenoxy)ethyl]piperidine HCl α1A​ -Adrenergic Receptor14.2 ± 1.50.05
    2-[2-(2-Ethoxyphenoxy)ethyl]piperidine HCl Norepinephrine Transporter (NET)285 ± 12-
    Tamsulosin HCl (Benchmark Control) α1A​ -Adrenergic Receptor0.22 ± 0.04< 0.001
    Viloxazine HCl (Benchmark Control)Norepinephrine Transporter (NET)155 ± 10> 100

    Data Interpretation: The piperidine analog exhibits moderate affinity for the α1A​ -AR, though it is less potent than tamsulosin. However, it demonstrates a notable off-target affinity for NET, positioning it as a dual-acting probe rather than a highly specific single-target ligand.

    Mechanistic Pathway Visualization

    The primary mechanism of action for the ethoxyphenoxy-piperidine scaffold at the α1​ -AR involves competitive antagonism, which halts the Gq-coupled signaling cascade and prevents intracellular calcium mobilization.

    Pathway Ligand 2-[2-(2-Ethoxyphenoxy)ethyl]piperidine (Antagonist) Receptor α1-Adrenergic Receptor (GPCR) Ligand->Receptor Competitive Inhibition Gq Gq Protein Alpha Subunit Receptor->Gq Blocked Activation PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 Cleavage PLC->PIP2 IP3 IP3 Generation PIP2->IP3 DAG DAG Generation PIP2->DAG Ca2 Intracellular Ca2+ Release IP3->Ca2 PKC PKC Activation DAG->PKC

    α1-adrenergic signaling cascade illustrating competitive inhibition by the piperidine derivative.

    Experimental Methodologies

    As an application scientist, I emphasize that generating trustworthy data requires self-validating assay systems. The following protocols are designed to ensure that the observed metrics are causally linked to the compound's true pharmacological behavior, eliminating artifactual interference.

    Protocol A: Radioligand Competition Binding Assay (Affinity Assessment)

    This workflow determines the Ki​ of the compound at the α1A​ -AR. We utilize [3H] -prazosin as the radioligand due to its high specific activity and well-characterized binding kinetics.

    • Membrane Preparation:

      • Step: Lyse CHO-K1 cells stably expressing human α1A​ -ARs using a Dounce homogenizer in ice-cold Tris-HCl buffer (pH 7.4). Isolate the membrane fraction via ultracentrifugation at 40,000 x g for 30 minutes.

      • Causality: Differential centrifugation isolates the lipid bilayer where the GPCR resides, concentrating the receptor density ( Bmax​ ) and removing cytosolic proteins that could cause non-specific drug binding.

    • Assay Incubation:

      • Step: Incubate 10 µg of membrane protein with 0.5 nM [3H] -prazosin and varying concentrations of the piperidine derivative (10 pM to 10 µM) in a 96-well plate for 60 minutes at 25°C.

      • Causality: A 60-minute incubation at 25°C ensures the system reaches thermodynamic equilibrium. Without equilibrium, the Cheng-Prusoff equation cannot accurately convert IC50​ to Ki​ .

    • Self-Validation (Non-Specific Binding Definition):

      • Step: In parallel control wells, add 10 µM phentolamine (a saturating concentration of an unlabeled antagonist).

      • Causality: This step is the internal control. Any radioactivity detected in these wells represents [3H] -prazosin trapped in the plastic or partitioned into the lipids (Non-Specific Binding). Subtracting this from total binding yields the Specific Binding. If the signal-to-background ratio drops below 5:1, the assay plate is automatically invalidated.

    • Filtration and Detection:

      • Step: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Wash three times with ice-cold buffer and quantify via liquid scintillation counting.

      • Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, preventing the positively charged piperidine derivative and radioligand from adhering to the filter, thereby reducing background noise.

    Protocol B: Intracellular Calcium Mobilization Assay (Functional Specificity)

    To confirm that the compound acts as an antagonist (and not a partial agonist), we measure its ability to block phenylephrine-induced calcium flux.

    • Cell Seeding and Dye Loading:

      • Step: Seed α1A​ -AR expressing cells in 384-well black, clear-bottom plates. Incubate with 2 µM Fluo-4 AM and 2.5 mM probenecid for 45 minutes at 37°C.

      • Causality: Fluo-4 AM is used because the acetoxymethyl (AM) ester masks the dye's charge, allowing it to permeate the cell membrane. Once inside, intracellular esterases cleave the AM group, trapping the calcium-sensitive fluorophore in the cytosol. Probenecid is added to inhibit organic anion transporters that would otherwise pump the dye back out of the cell.

    • Compound Pre-incubation:

      • Step: Wash the cells to remove extracellular dye, then add the piperidine derivative at varying concentrations. Incubate for 30 minutes.

      • Causality: This pre-incubation period allows the antagonist to fully occupy the receptor's orthosteric site before the agonist is introduced.

    • Agonist Challenge (Self-Validation):

      • Step: Using a Fluorescent Imaging Plate Reader (FLIPR), inject an EC80​ concentration of phenylephrine and immediately record fluorescence (Ex 488 nm / Em 525 nm) at 1-second intervals for 90 seconds.

      • Causality: Using an EC80​ concentration of the agonist (rather than EC100​ ) ensures the assay window is highly sensitive to competitive antagonism. A rightward shift in the phenylephrine dose-response curve, without a depression of the maximal response ( Emax​ ), definitively validates the piperidine derivative as a competitive, reversible antagonist.

    References

    • Discovery of Tamsulosin Derivatives with Shifted Selectivity from the α1-Adrenergic Receptor to ANO1 as Potent Antiosteoporotic Agents Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

    • Google Patents (US20110251198A1)
    • Synthetic Approaches to the New Drugs Approved During 2021 Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

    Safety & Regulatory Compliance

    Safety

    2-[2-(2-Ethoxyphenoxy)ethyl]piperidine hydrochloride proper disposal procedures

    Comprehensive Disposal & Decontamination Protocol for 2-[2-(2-Ethoxyphenoxy)ethyl]piperidine Hydrochloride As a Senior Application Scientist, I approach chemical waste management not merely as a regulatory hurdle, but as...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Comprehensive Disposal & Decontamination Protocol for 2-[2-(2-Ethoxyphenoxy)ethyl]piperidine Hydrochloride

    As a Senior Application Scientist, I approach chemical waste management not merely as a regulatory hurdle, but as an extension of the scientific method. 2-[2-(2-Ethoxyphenoxy)ethyl]piperidine hydrochloride is a synthetic nitrogenous ether and piperidine derivative. As an active pharmaceutical ingredient (API) or research chemical, its disposal is governed by strict environmental and toxicological parameters.

    Because it is a hydrochloride salt containing a secondary/tertiary amine and an aromatic ring, its thermal destruction profile is identical to closely related ethoxyphenoxy-amine derivatives (such as viloxazine hydrochloride). Understanding the causality behind its chemical behavior is critical for designing a disposal protocol that prevents the release of toxic halogenated and nitrogenous byproducts[1][2].

    Part 1: Physicochemical Hazards & Disposal Causality

    To design a self-validating waste management system, we must first deconstruct the molecule's properties. Every handling and disposal directive is a direct consequence of the compound's molecular architecture.

    Table 1: Physicochemical Hazards & Disposal Implications

    ParameterStructural Derivation / ClassificationOperational & Disposal Causality
    Chemical Class Piperidine hydrochloride saltHighly water-soluble; poses a severe risk of bioaccumulation in aquatic ecosystems if discharged into municipal water systems.
    Heteroatom Content Nitrogen (N) & Chlorine (Cl)Thermal destruction must utilize an alkaline scrubber to neutralize hydrochloric acid (HCl) and nitrogen oxide (NOx) gases[2].
    GHS Hazard Profile Acute Toxicity (Oral), IrritantMandates localized exhaust ventilation and BS EN 374:2003 compliant nitrile gloves during waste consolidation[1].
    Regulatory Routing EPA Sewering ProhibitionAbsolute ban on drain disposal. Must be routed through EPA 40 CFR Part 266 Subpart P compliant pathways[3].

    Part 2: The Causality of the EPA Sewering Prohibition

    Historically, highly water-soluble hydrochloride salts of APIs were routinely flushed down laboratory drains. However, municipal wastewater treatment plants (WWTPs) are not equipped to degrade complex aromatic ethers and piperidine rings. This leads to the accumulation of neuroactive compounds in aquatic environments.

    Consequently, the EPA enacted the Management Standards for Hazardous Waste Pharmaceuticals (40 CFR Part 266 Subpart P). This regulation strictly prohibits the sewering of hazardous waste pharmaceuticals, regardless of whether your facility is a Large Quantity Generator (LQG) or a Very Small Quantity Generator (VSQG)[3]. All liquid and solid waste containing this compound must be segregated at the point of generation.

    G Start Waste Generation (Piperidine HCl Deriv.) Segregation Solid/Liquid Segregation (EPA Subpart P) Start->Segregation Accumulation Accumulation (Sealed, Ventilated) Segregation->Accumulation Incineration High-Temp Incineration (>1000°C) Accumulation->Incineration Scrubber Alkaline Scrubber (Neutralize HCl/NOx) Incineration->Scrubber Toxic Exhaust Disposal Safe Environmental Release Scrubber->Disposal Scrubbed Gas

    Fig 1: Operational workflow for piperidine HCl derivative disposal, highlighting thermal destruction.

    Part 3: Operational Methodologies & Self-Validating Protocols

    Workflow A: Spill Containment & Decontamination

    Sweeping dry API powders generates respirable dust, exposing laboratory personnel to acute oral and inhalation toxicity[2][4]. If a spill occurs during research or waste consolidation, follow this self-validating decontamination protocol:

    • Isolation & PPE Verification: Evacuate non-essential personnel. Don safety goggles (EN 166), an impervious lab coat, and a NIOSH-approved N95/P100 particulate respirator[1].

    • Dust Suppression (Causality Step): Do not dry sweep. Cover the spillage with a slightly dampened universal absorbent pad or diatomaceous earth to suppress aerosolization[2].

    • Mechanical Collection: Use non-sparking tools to transfer the absorbed mass into a high-density polyethylene (HDPE) hazardous waste container.

    • Chemical Decontamination: Scrub the affected surface with an alcohol-based solvent (e.g., isopropanol) to dissolve residual organic material[2].

    • System Validation: Swab the decontaminated area with a sterile applicator, extract into 1 mL of HPLC-grade methanol, and analyze via UV-Vis spectrophotometry. A flat baseline reading at the compound's λmax (typically ~270 nm for ethoxyphenoxy derivatives) confirms the total removal of the API, empirically validating the physical decontamination process.

    Workflow B: Terminal Destruction via High-Temperature Incineration

    Landfilling pharmaceutical waste risks groundwater contamination via leaching. The only scientifically sound and legally compliant method of disposal is high-temperature incineration equipped with environmental scrubbers[4].

    • Primary Combustion: Introduce the sealed waste into a rotary kiln incinerator operating at >1000°C. This extreme thermal environment breaks the carbon-carbon and carbon-heteroatom bonds, permanently destroying the compound's pharmacological activity.

    • Secondary Chamber (Afterburner): Route the exhaust gases through an afterburner operating at >1200°C with a minimum residence time of 2 seconds. This ensures complete oxidation of any volatilized organic fragments.

    • Alkaline Scrubbing (Causality Step): Because the molecule contains chlorine and nitrogen, combustion yields HCl and NOx gases. Pass the effluent gas through a wet scrubber utilizing a sodium hydroxide (NaOH) solution.

    • System Validation: Continuously monitor the scrubber's effluent pH and utilize Continuous Emission Monitoring Systems (CEMS) to ensure that the toxic gases are successfully neutralized into harmless aqueous salts (NaCl, NaNO3) before atmospheric release[4].

    References

    • MATERIAL SAFETY DATA SHEETS (R)-VILOXAZINE HYDROCHLORIDE - Cleanchem Laboratories Source: cleanchemlab.com URL: 4

    • Safety Data Sheet - Tocris Bioscience Source: tocris.com URL:1

    • Viloxazine hydrochloride-SDS-MedChemExpress Source: medchemexpress.com URL: 2

    • Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P - EPA Source: epa.gov URL: 3

    • New Management Standards for Hazardous Waste Pharmaceuticals - Defense Centers for Public Health Source: health.mil URL:

    Sources

    Handling

    Personal protective equipment for handling 2-[2-(2-Ethoxyphenoxy)ethyl]piperidine hydrochloride

    An Expert Guide to the Safe Handling and Disposal of 2-[2-(2-Ethoxyphenoxy)ethyl]piperidine hydrochloride. Understanding the Compound: A Proactive Approach to Safety 2-[2-(2-Ethoxyphenoxy)ethyl]piperidine hydrochloride i...

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    Author: BenchChem Technical Support Team. Date: March 2026

    An Expert Guide to the Safe Handling and Disposal of 2-[2-(2-Ethoxyphenoxy)ethyl]piperidine hydrochloride.

    Understanding the Compound: A Proactive Approach to Safety

    2-[2-(2-Ethoxyphenoxy)ethyl]piperidine hydrochloride is a chemical compound that requires careful handling due to its potential hazards. While specific toxicological data for this exact compound is not extensively documented in publicly available literature, its structural motifs suggest that it should be handled with the caution afforded to novel bioactive molecules. The piperidine ring is a common feature in many pharmaceuticals and bioactive compounds, and the ethoxyphenoxy group can also influence its chemical and biological properties. Therefore, a comprehensive approach to safety, grounded in established laboratory practices for handling research chemicals, is paramount.

    The primary routes of potential exposure are inhalation, skin contact, and eye contact. Ingestion is also a possibility in a laboratory setting if proper hygiene is not followed. The hydrochloride salt form generally implies that the compound is a solid at room temperature, which can present an inhalation hazard if it is a fine powder.

    Engineering Controls: Your First Line of Defense

    Before any personal protective equipment (PPE) is even considered, robust engineering controls must be in place. These are designed to isolate the researcher from the chemical hazard.

    • Chemical Fume Hood: All handling of 2-[2-(2-Ethoxyphenoxy)ethyl]piperidine hydrochloride, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood. This is critical to prevent the inhalation of any airborne particles or vapors. The fume hood's airflow should be checked and certified annually.

    • Ventilated Enclosures: For weighing small quantities, a ventilated balance enclosure can provide an additional layer of protection by capturing any fine powders that may become airborne.

    • General Laboratory Ventilation: The laboratory should have a well-maintained ventilation system that ensures a minimum of 6-12 air changes per hour to dilute any fugitive emissions.

    Personal Protective Equipment (PPE): A Comprehensive Barrier

    The following PPE is mandatory when handling 2-[2-(2-Ethoxyphenoxy)ethyl]piperidine hydrochloride. The selection of specific PPE should be based on a thorough risk assessment of the planned procedure.

    PPE CategorySpecificationRationale
    Hand Protection Nitrile or Neoprene GlovesProvides a barrier against skin contact. Double-gloving is recommended for extended operations or when handling concentrated solutions.
    Eye Protection Chemical Splash GogglesProtects against splashes of solutions or airborne particles. A face shield should be worn over goggles when there is a significant splash hazard.
    Body Protection Laboratory CoatA flame-resistant lab coat that is fully buttoned is the minimum requirement to protect against incidental contact.
    Respiratory Protection N95 or higher respiratorRecommended if there is a risk of generating dust or aerosols that cannot be adequately controlled by engineering controls.

    Step-by-Step Handling Protocol

    This protocol outlines the essential steps for safely handling 2-[2-(2-Ethoxyphenoxy)ethyl]piperidine hydrochloride in a research setting.

    Preparation and Weighing
    • Don appropriate PPE: Before entering the designated handling area, put on a lab coat, chemical splash goggles, and nitrile gloves.

    • Prepare the work area: Ensure the chemical fume hood is clean, uncluttered, and the sash is at the appropriate working height.

    • Weighing the compound:

      • Use a tared weigh boat or glassine paper.

      • Carefully scoop the desired amount of the solid compound using a clean spatula.

      • Avoid creating dust. If the material is a fine powder, consider using a ventilated balance enclosure.

      • Close the primary container immediately after weighing.

    • Dissolving the compound:

      • Add the solvent to the vessel containing the weighed compound slowly to avoid splashing.

      • If necessary, use a magnetic stirrer or gentle agitation to facilitate dissolution.

    Solution Handling and Transfers
    • Use appropriate glassware: Select glassware that is clean, dry, and appropriate for the volume and type of solvent being used.

    • Transferring solutions: Use a calibrated pipette or a syringe with a blunt-tipped needle for accurate and safe transfers.

    • Avoid cross-contamination: Use fresh, clean equipment for each transfer to prevent contamination of the stock solution.

    Emergency Procedures: Be Prepared

    In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

    Emergency ScenarioImmediate Action
    Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
    Eye Contact Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
    Inhalation Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
    Spill Evacuate the immediate area. Alert colleagues and your laboratory supervisor. If the spill is small and you are trained to do so, use an appropriate absorbent material from a chemical spill kit. For large spills, contact your institution's emergency response team.

    Waste Disposal: A Cradle-to-Grave Responsibility

    Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

    • Solid Waste: All solid waste contaminated with 2-[2-(2-Ethoxyphenoxy)ethyl]piperidine hydrochloride, including used gloves, weigh boats, and paper towels, must be collected in a designated hazardous waste container.

    • Liquid Waste: Unused solutions and solvent rinses should be collected in a clearly labeled, sealed, and compatible hazardous waste container. Do not mix incompatible waste streams.

    • Labeling: All waste containers must be clearly labeled with the full chemical name and the words "Hazardous Waste."

    • Disposal: Follow your institution's and local regulations for the final disposal of hazardous chemical waste. Consult your Environmental Health and Safety (EHS) department for specific guidance.

    Workflow for Safe Handling

    The following diagram illustrates the key decision points and workflow for the safe handling of 2-[2-(2-Ethoxyphenoxy)ethyl]piperidine hydrochloride.

    SafeHandlingWorkflow Start Start: Plan Experiment RiskAssessment Conduct Risk Assessment Start->RiskAssessment EngineeringControls Verify Engineering Controls (Fume Hood, Ventilation) RiskAssessment->EngineeringControls SelectPPE Select Appropriate PPE EngineeringControls->SelectPPE Handling Perform Handling Procedure (Weighing, Solution Prep) SelectPPE->Handling WasteCollection Collect Waste in Labeled Containers Handling->WasteCollection Decontamination Decontaminate Work Area and Equipment WasteCollection->Decontamination Disposal Dispose of Waste via EHS Decontamination->Disposal End End: Complete Documentation Disposal->End

    Caption: A workflow diagram illustrating the key steps for the safe handling of 2-[2-(2-Ethoxyphenoxy)ethyl]piperidine hydrochloride.

    References

    • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council. The National Academies Press. [Link]

    • OSHA Laboratory Safety Guidance. Occupational Safety and Health Administration. [Link]

    • Globally Harmonized System of Classification and Labelling of Chemicals (GHS). United Nations. [Link]

    Retrosynthesis Analysis

    One-step AI retrosynthesis routes and strategy settings for this compound.

    Method

    Feasible Synthetic Routes

    Route proposals generated from BenchChem retrosynthesis models.

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    AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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    Feasible Synthetic Routes

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